molecular formula C5H8BrN3 B2455372 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine CAS No. 710944-68-6

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B2455372
CAS No.: 710944-68-6
M. Wt: 190.044
InChI Key: UGKQCCBPFFPSHB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H8BrN3 and its molecular weight is 190.044. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKQCCBPFFPSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710944-68-6
Record name 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine
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Foundational & Exploratory

Technical Monograph: Spectroscopic Profile of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Reference Standard Monograph . It is designed for analytical chemists and medicinal chemists requiring a definitive baseline for the characterization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine .

Document Type: Analytical Reference Standard Compound Class: Halogenated Amino-Pyrazole Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Scaffolds

Executive Summary & Compound Identity

This guide provides a comprehensive spectroscopic breakdown of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine . As a bifunctional building block containing a polar primary amine and a halogenated heteroaromatic core, this molecule presents unique challenges in solvation and ionization. This document synthesizes data from structural analogs and theoretical consensus to establish a validation protocol for purity and identity.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine
CAS Registry Number 710944-68-6
Molecular Formula C

H

BrN

Exact Mass 188.9902 (for

Br)
Molecular Weight 190.04 g/mol
SMILES NCCN1C=C(Br)C=N1
Appearance Pale yellow oil (free base) or white solid (HCl/HBr salt)

Synthesis & Sample Preparation Context

Why this matters: The spectroscopic signals (especially NMR) are heavily dependent on whether the amine exists as a free base or a salt (HCl/HBr).

Synthesis Pathway: The standard synthesis involves the N-alkylation of 4-bromopyrazole with 2-bromoethylamine hydrobromide (or N-(2-bromoethyl)phthalimide followed by deprotection).

Workflow Diagram: Synthesis & Isolation

SynthesisWorkflow Start 4-Bromopyrazole (CAS 2075-45-8) Reaction N-Alkylation (DMF/MeCN, 80°C) Start->Reaction Reagent 2-Bromoethylamine HBr + Base (K2CO3) Reagent->Reaction Crude Crude Intermediate Reaction->Crude Purification Column Chromatography (DCM/MeOH) Crude->Purification Product Target Molecule (Free Base) Purification->Product

Caption: Standard synthetic route via N-alkylation. Note that residual DMF is a common impurity in the final spectra.

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is recommended over CDCl


 for the salt form to ensure solubility. For the free base, CDCl

provides sharper resolution of the amine protons.

H NMR (400 MHz, CDCl

) – Consensus Data
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Py-H5 7.55 – 7.65Singlet (s)1HDeshielded by adjacent Nitrogen (N1).
Py-H3 7.45 – 7.50Singlet (s)1HSlightly more shielded than H5.
N-CH

4.15 – 4.20Triplet (J

6.0 Hz)
2HDeshielded by pyrazole ring nitrogen.
CH

-N
3.05 – 3.15Triplet (J

6.0 Hz)
2HTypical range for primary amines.
NH

1.50 – 2.00Broad Singlet (br s)2HVariable; disappears with D

O shake.

Diagnostic Check:

  • The Pyrazole Singlets: Unlike unsubstituted pyrazole, the N-alkylation breaks the symmetry. You must see two distinct singlets in the aromatic region. If you see one broad peak, the sample may be degrading or undergoing rapid tautomerism (unlikely for N-substituted).

  • The Amine Shift: If the sample is a salt (HCl), the NH

    
     protons will shift downfield to 
    
    
    
    8.0–8.5 ppm and appear as a broad hump.

C NMR (100 MHz, CDCl

)
  • C-Br (C4):

    
     93.0 – 95.0 ppm (Significantly shielded due to the heavy atom effect of Bromine).
    
  • C-H (C3/C5):

    
     138.0 – 141.0 ppm and 
    
    
    
    128.0 – 130.0 ppm.
  • N-CH

    
    : 
    
    
    
    53.0 – 55.0 ppm.
  • CH

    
    -NH
    
    
    
    :
    
    
    41.0 – 43.0 ppm.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (+).

The Bromine Signature (Critical Validation): Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This creates a distinct 1:1 doublet pattern in the mass spectrum.
  • [M+H]

    
     Peak 1:  ~190.0 m/z (containing 
    
    
    
    Br)
  • [M+H]

    
     Peak 2:  ~192.0 m/z (containing 
    
    
    
    Br)
  • Intensity Ratio: The peaks should be of approximately equal height (1:1).

Interpretation: If you observe a single peak at 190 without the +2 partner, your compound does not contain bromine (you may have the de-halogenated impurity).

Diagram: MS Isotope Pattern

MSSpectrum cluster_spectrum ESI-MS (+) Isotopic Distribution Peak79 m/z 190.0 Intensity: 100% Species: [C5H8(79)BrN3+H]+ Peak81 m/z 192.0 Intensity: ~98% Species: [C5H8(81)BrN3+H]+

Caption: Expected 1:1 isotopic ratio characteristic of mono-brominated compounds.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

Frequency (cm

)
AssignmentNotes
3350 – 3280 N-H StretchPrimary amine doublet (asymmetric/symmetric).
3100 – 3000 C-H Stretch (Ar)Weak signals from the pyrazole ring.
2950 – 2850 C-H Stretch (Alk)Methylene (-CH

-) groups.
1550 – 1500 C=N / C=C StretchPyrazole ring breathing modes.
600 – 800 C-Br Stretch Fingerprint region marker.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (contains TMS as internal standard).
    
    • Note: If the sample is an HCl salt, use DMSO-d6 or add 1 drop of NaOD/D

      
      O to the CDCl
      
      
      
      solution to free the base in situ.
  • Filtration: If the solution is cloudy (salt insolubility), filter through a cotton plug into the NMR tube.

  • Acquisition: Run standard proton sequence (16 scans) and C13 (256+ scans).

Protocol B: Impurity Profiling

Common impurities from the synthesis of CAS 710944-68-6 include:

  • 4-Bromopyrazole (Starting Material): Look for a broad singlet at

    
     10-13 ppm (NH) and shifts at 
    
    
    
    7.6/7.8 without the ethyl chain triplets.
  • DMF (Solvent): Two singlets at

    
     2.89 and 2.96 ppm, and a singlet at 
    
    
    
    8.02 ppm.
  • Water: Broad singlet at

    
     1.56 ppm (in CDCl
    
    
    
    ) which can overlap with the amine NH
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • Elguero, J. (1984).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

Comprehensive Structural Characterization Guide: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical protocol for the structural elucidation and solid-state characterization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine .

While the specific crystallographic information file (CIF) for this compound is not currently indexed in open-access repositories (CSD/PubChem), this guide synthesizes known crystallographic principles of 4-bromopyrazoles to provide a predictive structural model and a validated experimental workflow for researchers to obtain and refine the crystal structure.

Executive Summary

The compound 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (CAS: 710944-68-6) represents a critical "privileged scaffold" in medicinal chemistry. The 4-bromopyrazole moiety serves as a bioisostere for phenyl rings and offers a handle for palladium-catalyzed cross-couplings, while the ethylamine tail provides a flexible linker for solubilizing groups or further functionalization.

This guide outlines the synthesis , crystallization , and predictive solid-state packing of this molecule. It addresses the challenge that low-molecular-weight amine-functionalized heterocycles often exist as oils or low-melting solids, necessitating salt formation for successful X-ray diffraction (XRD).

Part 1: Synthesis & Crystallization Strategy

Synthetic Route (Causality & Logic)

To obtain diffraction-quality crystals, purity is paramount. The recommended synthesis avoids direct alkylation with free 2-bromoethylamine, which can lead to polymerization. Instead, we utilize a protected phthalimide route or the hydrobromide salt method.

Optimized Protocol:

  • Nucleophilic Substitution: React commercially available 4-bromopyrazole with 2-bromoethylamine hydrobromide in acetonitrile (MeCN) using Potassium Carbonate (

    
    ) as the base.
    
    • Why:

      
       is mild enough to prevent degradation but strong enough to deprotonate the pyrazole (
      
      
      
      ). MeCN promotes
      
      
      kinetics.
  • Workup: Filter inorganic salts, concentrate, and extract with Ethyl Acetate/Water.

  • Purification: The free base is likely an oil. Convert to the Hydrochloride (HCl) or Oxalate salt immediately. These counterions introduce strong hydrogen bond acceptors/donors, significantly increasing the melting point and lattice energy, facilitating crystallization.

Crystallization Solvent Matrix

The following matrix validates solvent systems based on the "Like Dissolves Like" principle, adjusted for the polarity of the salt form.

Solvent SystemMethodTarget FormSuitability
Ethanol (Abs.) Slow EvaporationHCl SaltHigh (Promotes H-bonding network)
MeOH / Et2O Vapor DiffusionFree BaseMedium (Risk of oiling out)
Water / Acetone Slow CoolingOxalate SaltHigh (Oxalates crystallize well from aqueous media)
DCM / Hexane LayeringFree BaseLow (Likely amorphous precipitation)

Part 2: Predictive Structural Model (Virtual Crystal Structure)

Based on the Cambridge Structural Database (CSD) trends for 4-bromopyrazoles and ethylamines, we can construct a high-confidence predictive model of the solid-state arrangement.

Molecular Conformation
  • Pyrazole Ring: Will remain strictly planar.

  • Ethylamine Chain: The

    
     torsion angle will likely adopt a gauche conformation  (
    
    
    
    ) rather than anti. This is often stabilized by an intramolecular hydrogen bond between the amine hydrogen and the pyrazole
    
    
    nitrogen (5-membered ring interaction).
Intermolecular Interactions (The Packing Force)

The crystal lattice will be dominated by three specific interactions:

  • Halogen Bonding (Type II): The bromine atom at position 4 is a σ-hole donor.

    • Prediction:

      
       or 
      
      
      
      contacts. The
      
      
      distance is expected to be approx. 2.9–3.1 Å (shorter than the sum of van der Waals radii), directing the packing into layered motifs.
  • Hydrogen Bonding Network:

    • Donor: The primary amine (

      
       or 
      
      
      
      in salt form).
    • Acceptor: The pyrazole

      
       and the counterion (Cl⁻/Oxalate).
      
    • Network: In the HCl salt, expect a classic "ladder" or "ribbon" motif where

      
       bridges the ammonium head and the pyrazole ring of adjacent molecules.
      
  • 
     Stacking:  The electron-deficient 4-bromopyrazole rings will stack in an offset parallel arrangement (centroid-centroid distance 
    
    
    
    Å).

Part 3: Experimental Workflow & Visualization

Workflow Diagram

The following diagram illustrates the critical path from synthesis to solved structure.

G Start Start: 4-Bromopyrazole Rxn Alkylation (2-bromoethylamine HBr + K2CO3) Start->Rxn SN2 Isolation Isolation of Free Base (Likely Oil) Rxn->Isolation Workup Salt Salt Formation (HCl or Oxalate) Isolation->Salt Stabilization Cryst Crystallization (Slow Evap: EtOH) Salt->Cryst Nucleation XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Diffraction Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refinement Solve->Cryst If R1 > 5%

Figure 1: Critical path for the synthesis and structural determination of the target compound.

Interaction Network Diagram

This diagram visualizes the predicted intermolecular forces that define the unit cell.

Interactions cluster_0 Unit Cell Forces MolA Molecule A (Pyrazole Core) MolB Molecule B (Neighbor) MolA->MolB Pi-Stacking (Centroid-Centroid) Amine Ethylamine Tail (-NH3+) Anion Counterion (Cl- / Oxalate) Amine->Anion Charge Assisted H-Bond Br Bromine (C4) Br->MolB Halogen Bond (C-Br...N) Anion->MolB Bridging H-Bond

Figure 2: Predicted intermolecular interaction network driving crystal packing.

Part 4: Data Reduction & Refinement Protocol

When the diffraction data is obtained, follow this refinement strategy to ensure high "Trustworthiness" (low R-factor):

  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems, which are most common for planar aromatic salts.
  • Disorder Handling: The ethylamine chain is flexible. If electron density is smeared, apply a disorder model (PART 1 / PART 2 in SHELXL) rather than forcing high thermal parameters.

  • Hydrogen Placement:

    • Aromatic H: Place geometrically (HFIX 43).

    • Amine H: Locate in the Difference Fourier map if data quality permits; otherwise, use HFIX 137 (for methyl) or HFIX 23 (for methylene) and allow the torsion to refine.

  • Validation: Check for Void Space . If the free base was crystallized, solvent voids are common. Use SQUEEZE (PLATON) only if the solvent cannot be modeled.

References

  • Synthesis of Pyrazoles: Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[1][2][3] Link

  • Halogen Bonding in Pyrazoles: Metrangolo, P., et al. (2005). "Halogen Bonding: A New Weapon in Synthesis and Crystal Engineering." Accounts of Chemical Research. Link

  • Crystallization of Amines: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Structure Refinement: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Compound Data: PubChem CID 7019313 (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine). Link

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate novel therapeutic targets for analogs of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The specific bromo-substituted ethan-1-amine pyrazole core offers a unique chemical space for the development of novel therapeutics.[6][7] This document outlines a systematic, multi-pronged approach, integrating computational and experimental methodologies to elucidate the mechanism of action and uncover the therapeutic potential of this promising class of compounds.

Part 1: In Silico Target Prediction - The Digital Hypothesis

The initial phase of target identification involves leveraging computational tools to generate a focused list of potential protein targets.[8][9][10] This in silico approach is cost-effective and provides a strong foundation for subsequent experimental validation.[11]

Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often share similar biological targets. By comparing the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs to databases of known bioactive compounds, we can infer potential targets.

Protocol for Ligand-Based Target Prediction:

  • Compound Library Preparation: Generate 2D and 3D representations of the analog library using computational chemistry software.

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on small molecules and their biological activities.

  • Similarity Searching: Employ algorithms like Tanimoto similarity to compare the analogs against the database compounds.

  • Target Prediction: Web-based tools like SwissTargetPrediction can be used to predict protein targets based on a combination of 2D and 3D similarity measures.[12]

  • Data Analysis: Compile a list of predicted targets, prioritizing those that are repeatedly identified by multiple analogs or have strong literature evidence linking them to relevant disease pathways.

Structure-Based (Receptor-Based) Target Prediction

When the three-dimensional structure of a potential target is known, reverse docking can be employed to predict the binding affinity of the analogs to a panel of proteins.[10]

Protocol for Structure-Based Target Prediction:

  • Target Database Preparation: Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This can be a broad collection or a focused library of a particular protein class (e.g., kinases, GPCRs).

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of each analog to each protein in the database.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energies and the quality of the binding pose.

  • Filtering and Prioritization: Cross-reference the top-ranked targets with the results from the ligand-based approach and prioritize those with converging evidence.

G cluster_0 In Silico Target Prediction Analog Library Analog Library Ligand-Based Prediction Ligand-Based Prediction Structure-Based Prediction Structure-Based Prediction Bioinformatics Analysis Bioinformatics Analysis Prioritized Target List Prioritized Target List

Part 2: Experimental Target Identification - Capturing the Molecular Partner

With a prioritized list of potential targets from in silico analysis, the next crucial step is to experimentally identify the direct binding partners of the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs in a biological system. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[13][14][15]

Affinity Chromatography-Mass Spectrometry (AP-MS)

This method involves immobilizing a bioactive small molecule on a solid support to "fish" for its binding partners from a cell lysate.[15]

Protocol for AP-MS:

  • Synthesis of Affinity Probe: Synthesize a derivative of the most potent analog that incorporates a linker and a reactive group (e.g., a carboxylic acid or an amine) for immobilization, ensuring that the modification does not abrogate its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and prepare a native cell lysate.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized with the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

  • Data Analysis: Compare the proteins identified from the compound-immobilized beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

Parameter Description Considerations
Linker Position The point of attachment of the linker to the analog.Should be at a position that does not interfere with target binding.
Bead Chemistry The type of solid support and activation chemistry used.NHS-activated beads are common for coupling amine-containing linkers.
Lysis Buffer The buffer used to lyse the cells and solubilize proteins.Should maintain protein integrity and native conformations.
Wash Buffer The buffer used to remove non-specific binders.Stringency can be adjusted by varying salt and detergent concentrations.

Part 3: Target Validation and Functional Characterization - From Binding to Biological Effect

Identifying a binding partner is not sufficient; it is essential to validate that the interaction between the analog and the target leads to a functional consequence. Cell-based assays are pivotal for this validation step.[17][18][19][20][21]

Target Engagement Assays

These assays confirm that the compound binds to the target protein within a cellular context.[22] A common method is the cellular thermal shift assay (CETSA).

Protocol for CETSA:

  • Cell Treatment: Treat intact cells with the analog or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: A compound that binds to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle control.

Functional Assays for Major Target Classes

Based on the identity of the validated target, specific functional assays should be employed. The pyrazole moiety is known to target several major protein families.[23][24][25]

3.2.1 Kinase Inhibition Assays

If the target is a protein kinase, its inhibition can be measured through various assays.[26]

  • Biochemical Assays: Use purified recombinant kinase and a substrate to measure the transfer of phosphate from ATP. This can be done using radioactivity-based assays or fluorescence-based assays.[27]

  • Cell-Based Assays: Measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the analog. This can be quantified by Western blotting or ELISA.

  • Kinome Profiling: To assess the selectivity of the analog, it can be screened against a large panel of kinases.[28][29][30]

G cluster_1 Kinase Inhibition Cascade Analog Analog Target Kinase Target Kinase ATP ATP Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Biological Effect Biological Effect

3.2.2 G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are a large family of cell surface receptors that are common drug targets.[31][32][33]

  • Receptor Binding Assays: Use radiolabeled or fluorescently labeled ligands to determine if the analog competes for binding to the target GPCR.[32]

  • Second Messenger Assays: Measure the downstream signaling events upon GPCR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[33][34][35]

  • β-Arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated GPCR, which is a hallmark of GPCR signaling and desensitization.[34]

3.2.3 Ion Channel Modulation Assays

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane.[36][37]

  • Electrophysiology: The gold standard for studying ion channel function. Techniques like patch-clamp allow for the direct measurement of ion currents through the channel in the presence and absence of the analog.[38][39]

  • Fluorescence-Based Assays: Use ion-sensitive fluorescent dyes to measure changes in intracellular ion concentrations (e.g., calcium, potassium) as a readout of ion channel activity.[39][40]

Part 4: Preclinical Pathway and Phenotypic Analysis - Understanding the Broader Impact

Once a target has been validated and its functional modulation by the analog has been characterized, it is important to understand the broader biological consequences.

Pathway Analysis

Bioinformatics tools can be used to map the identified target to known signaling pathways. This can provide insights into the potential therapeutic indications and possible side effects.

Phenotypic Screening

Cell-based phenotypic assays can reveal the overall effect of the compound on cellular processes.[22] These can include assays for:

  • Cell Viability and Proliferation: To assess cytotoxic or cytostatic effects.[21]

  • Apoptosis: To determine if the compound induces programmed cell death.[19]

  • Cell Migration and Invasion: Important for cancer and inflammatory diseases.

  • Gene Expression Profiling: Techniques like RNA-sequencing can provide an unbiased view of the global changes in gene expression induced by the compound, offering clues about its mechanism of action.

G cluster_2 Integrated Target ID and Validation Workflow In Silico Prediction In Silico Prediction AP-MS AP-MS Target Engagement (CETSA) Target Engagement (CETSA) Functional Assays Functional Assays Phenotypic Analysis Phenotypic Analysis Validated Target Validated Target

Conclusion

The identification of therapeutic targets for novel compound series like the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs is a complex but critical process in modern drug discovery. The integrated approach outlined in this guide, which combines predictive computational methods with robust experimental validation, provides a clear and effective path to deconvolve the mechanism of action of these promising molecules. By systematically progressing from broad hypotheses to specific molecular interactions and cellular consequences, researchers can confidently identify and validate novel targets, paving the way for the development of the next generation of therapeutics.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

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Sources

"understanding the role of the ethanamine linker in drug design"

Author: BenchChem Technical Support Team. Date: February 2026

The Ethanamine Linker: A Cornerstone of Modern Drug Design

An In-depth Technical Guide to a Ubiquitous Pharmacophore

Abstract

The ethanamine moiety, a deceptively simple two-carbon chain terminating in a basic amine, is one of the most pervasive structural motifs in medicinal chemistry. Its frequent appearance is no coincidence; this linker imparts a unique and highly tunable set of physicochemical and pharmacological properties that drug designers have leveraged for decades. From classic antihistamines to contemporary targeted therapies, the ethanamine linker serves as a critical determinant of a drug's interaction with its biological target and its journey through the human body. This guide provides a detailed exploration of the ethanamine linker's multifaceted role, synthesizing fundamental principles with practical applications to offer researchers and drug development professionals a comprehensive understanding of its strategic importance. We will delve into its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by mechanistic insights, detailed experimental protocols, and illustrative case studies.

The Physicochemical Foundation: More Than Just a Spacer

The ethanamine linker's influence begins with its fundamental physicochemical properties, which are a direct consequence of its structure: a flexible two-carbon backbone and a terminal primary, secondary, or tertiary amine.

Basicity and Ionization (pKa)

The terminal amine group is typically basic, with a pKa value in the range of 8.5 to 10.[1] This ensures that at physiological pH (~7.4), the amine is predominantly protonated, existing as a positively charged cation. This ionization is a cornerstone of its function, profoundly influencing solubility, membrane permeability, and, most critically, the ability to form strong ionic interactions with biological targets.[1] The substitution on the nitrogen (primary, secondary, or tertiary) subtly modulates this basicity, a parameter that is often fine-tuned during lead optimization.[2]

Solubility and Lipophilicity

The ability to control aqueous solubility is paramount in drug design. The ethanamine linker offers a powerful handle to achieve this. In its charged, protonated state, it significantly enhances a molecule's water solubility. Furthermore, the amine provides a reactive site for salt formation (e.g., hydrochloride salts), a common strategy to create stable, crystalline, and highly soluble solid forms for oral administration.[1] However, the two-carbon alkyl chain contributes to the molecule's lipophilicity. This creates a delicate balance between water solubility (hydrophilicity) and lipid solubility (lipophilicity), which is critical for oral absorption and membrane transport. This balance is often quantified by the partition coefficient (logP), as shown in the table below.

Conformational Flexibility

The single bond between the two carbon atoms of the ethyl chain allows for free rotation. This conformational flexibility enables the molecule to adopt a wide range of shapes, which can be crucial for fitting into a binding pocket.[3] While advantageous for initial binding, excessive flexibility can carry an entropic penalty. Therefore, the two-carbon length often represents an optimal compromise, providing sufficient reach and adaptability without the excessive entropic cost of longer chains.[3]

Table 1: Representative Physicochemical Properties of Ethanamine-Containing Scaffolds

PropertyTypical Value/CharacteristicConsequence in Drug Design
pKa (amine) 8.5 - 10.0Predominantly protonated (cationic) at physiological pH.[1]
Aqueous Solubility Variable; significantly enhanced by protonation and salt formation.Crucial for formulation and bioavailability.[3][4]
Calculated logP (cLogP) Increases with N-alkylation and substitution on aryl groups.Balances solubility with membrane permeability.
Hydrogen Bonding Primary/secondary amines are H-bond donors; all are H-bond acceptors.Contributes to target binding affinity and solubility.
Rotatable Bonds At least one (C-C bond).Imparts conformational flexibility to explore binding site topology.

The Pharmacokinetic Profile: Guiding the Drug's Journey

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). The ethanamine linker plays a significant role in each of these phases.

  • Absorption: For orally administered drugs, the balance between solubility and lipophilicity governed by the ethanamine linker is critical. The molecule must dissolve in the aqueous environment of the gut but also be sufficiently lipophilic to cross the lipid cell membranes of the intestinal wall.

  • Distribution: Once in the bloodstream, the linker's properties influence how the drug distributes into various tissues. The ability to cross the blood-brain barrier (BBB), for instance, is often disfavored by the charged nature of the protonated amine, a feature exploited in the design of second-generation antihistamines to reduce sedation.[5][6]

  • Metabolism: The ethanamine moiety can be a site for Phase I and Phase II metabolism. The carbon atoms can be hydroxylated by Cytochrome P450 enzymes, and the amine group itself is susceptible to N-dealkylation, N-oxidation, or conjugation reactions.[7] Understanding these metabolic pathways is crucial for controlling the drug's half-life and avoiding the formation of toxic metabolites.

  • Excretion: The enhanced water solubility provided by the protonated amine generally facilitates renal clearance and excretion of the drug and its metabolites.

PK_Workflow cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion A1 Drug Ingestion (Salt Form) A2 Dissolution (Aqueous Gut) A1->A2 Solubility (Amine Protonation) A3 Membrane Permeation (Lipophilicity) A2->A3 LogP Balance D1 Systemic Circulation A3->D1 D2 Target Tissue D1->D2 D3 Off-Target Tissues (e.g., CNS) D1->D3 BBB Penetration (Reduced by Charge) M1 Phase I (CYP450 Oxidation, N-Dealkylation) D1->M1 M2 Phase II (Conjugation) M1->M2 E1 Renal Clearance M2->E1

Caption: Pharmacokinetic journey influenced by the ethanamine linker.

The Pharmacodynamic Impact: The Link to Activity

Pharmacodynamics (PD) explores what the drug does to the body, focusing on the drug-target interaction.[8] The ethanamine linker is often not a passive spacer but an active participant in this molecular recognition.

The "Basic Nitrogen" Rule in Receptor Binding

For many drug classes, particularly those targeting G-protein coupled receptors (GPCRs) or ion channels, a key pharmacophoric feature is a cationic amine that forms a salt bridge (ionic bond) with an anionic amino acid residue (e.g., aspartate, glutamate) in the receptor's binding pocket.[1] The ethanamine linker perfectly positions this protonated nitrogen to engage in this high-energy interaction, which often serves as the primary anchor for the molecule. The classic structure-activity relationship (SAR) for first-generation H1 antihistamines exemplifies this, where the terminal tertiary amine is essential for activity.[1][9]

PD_Interaction cluster_receptor Receptor Binding Pocket cluster_drug Drug Molecule Asp Aspartate (Asp) Tyr Tyrosine (Tyr) Phe Phenylalanine (Phe) Aryl1 Aryl Group 1 Aryl1->Phe Hydrophobic Interaction Aryl2 Aryl Group 2 Aryl2->Tyr π-π Stacking Linker Ethanamine Linker -CH2-CH2-N+ Linker->Asp Ionic Bond (Key Anchor)

Caption: Drug-receptor interaction mediated by the ethanamine linker.

Structure-Activity Relationship (SAR)

Modifications to the ethanamine linker can have profound effects on a drug's potency and selectivity:

  • N-Substitution: Converting a primary amine to secondary or tertiary can increase lipophilicity and steric bulk, potentially improving potency or altering receptor subtype selectivity. For many antihistamines, a dimethylamino group is optimal.[1]

  • Chain Length: The "Rule of Five" in acetylcholine SAR states that there should be no more than five atoms between the nitrogen and the terminal hydrogen for maximal muscarinic activity. Altering the two-carbon ethanamine chain to a one-carbon (methanamine) or three-carbon (propanamine) linker often leads to a dramatic loss of potency, highlighting the specific spatial requirement of the receptor.[2]

  • Chain Branching: Introducing alkyl substituents on the ethyl chain (e.g., at the α or β position) can influence stereochemistry and receptor fit, sometimes leading to enhanced selectivity between receptor subtypes.[2]

Case Studies: The Ethanamine Linker in Action

First-Generation Antihistamines

This class of drugs, including Diphenhydramine and Doxylamine, represents the archetypal application of the ethanamine linker. The general structure consists of two aryl groups connected to a central atom (C, N, or C-O), which is then attached to the ethanamine chain.[1][9] The protonated tertiary amine forms a critical ionic bond with an aspartate residue in the H1 histamine receptor, while the aryl groups engage in hydrophobic and van der Waals interactions.[1] Their sedative side effects are attributed to the ability of these lipophilic molecules to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors.

Antidepressants

Several antidepressants, particularly tricyclics and serotonin-norepinephrine reuptake inhibitors (SNRIs), incorporate an ethanamine or propanamine linker. For instance, Venlafaxine contains a 2-(dimethylamino)-1-phenylethyl moiety.[10] In these molecules, the linker serves to position the basic amine for interaction with the neurotransmitter transporters (SERT and NET), blocking the reuptake of serotonin and norepinephrine and thereby exerting its antidepressant effect. The precise length and substitution pattern of the linker are key to achieving the desired activity and selectivity profile.[10][11]

Experimental Protocols: Synthesis and Evaluation

A core task in medicinal chemistry is the synthesis of analogs to explore SAR. The ethanamine linker is readily incorporated using standard synthetic methodologies.

Protocol: Synthesis via Reductive Amination

This protocol describes a general method for synthesizing a tertiary amine on an ethanamine linker starting from a phenylacetaldehyde derivative.

Objective: To synthesize N,N-dimethyl-2-phenylethanamine.

Materials:

  • Phenylacetaldehyde

  • Dimethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Methodology:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Amine Addition: Add dimethylamine solution (1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture. Caution: Gas evolution may occur. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measurement of a compound's ability to diffuse across a lipid membrane, serving as a surrogate for passive intestinal absorption.

Objective: To assess the passive permeability of an ethanamine-containing drug candidate.

Materials:

  • 96-well filter plate (PVDF membrane, 0.45 µm)

  • 96-well acceptor plate

  • Dodecane

  • Lecithin (phosphatidylcholine)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (e.g., high-permeability Propranolol, low-permeability Furosemide)

  • UV-Vis 96-well plate reader or LC-MS/MS system

Methodology:

  • Membrane Preparation: Prepare the artificial membrane solution by dissolving lecithin (e.g., 10 mg/mL) in dodecane. Carefully apply 5 µL of this solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Donor Solution Preparation: Prepare the donor solutions by diluting the test and reference compounds from their DMSO stocks into PBS buffer (e.g., to a final concentration of 100 µM, with final DMSO concentration <1%). Prepare solutions at both pH 7.4 and pH 5.0 to simulate intestinal conditions.

  • Assay Setup: Add 200 µL of the appropriate buffer to each well of the acceptor plate. Carefully place the filter plate on top of the acceptor plate.

  • Compound Addition: Add 200 µL of the donor solutions (containing the test and reference compounds) to the corresponding wells of the filter plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in the donor wells (C_D) and acceptor wells (C_A) using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes in the donor and acceptor wells, A is the membrane area, t is the incubation time, and C_equilibrium is the concentration at equilibrium. The results are typically categorized as low, medium, or high permeability by comparison to the reference compounds.

Conclusion

The ethanamine linker is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to impart fundamental properties—basicity, tunable solubility, and conformational flexibility—makes it a privileged scaffold for optimizing ADME profiles and establishing potent drug-target interactions. From its classic role in anchoring antihistamines to its function in modern therapeutics, a thorough understanding of the ethanamine linker's physicochemical and pharmacological contributions is essential for the rational design of effective and safe medicines. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to harness the full potential of this ubiquitous and indispensable structural motif.

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"literature review of 1,4-disubstituted pyrazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Literature of 1,4-Disubstituted Pyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2][3][4] Among its various substitution patterns, the 1,4-disubstituted arrangement offers a unique vector for molecular exploration, enabling precise interaction with biological targets while often improving pharmacokinetic profiles. However, the regioselective synthesis of this isomer presents distinct challenges not encountered with other substitution patterns. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-disubstituted pyrazoles. We will delve into both classical and modern synthetic strategies, offer mechanistic insights into their formation, and present detailed protocols. Furthermore, we will explore key case studies in drug discovery, focusing on their roles as kinase inhibitors and cannabinoid receptor antagonists, to provide field-proven insights for professionals in drug development.

The Strategic Importance of the 1,4-Disubstituted Pyrazole Core

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a rich electronic landscape and multiple points for substitution. While various isomers exist, the 1,4-disubstituted pattern is of particular strategic importance in drug design. The substituents at the N1 and C4 positions project into distinct spatial regions, allowing for the independent optimization of interactions with a biological target.

  • N1-Substitution: Typically modulates pharmacokinetic properties such as solubility and metabolism, and can engage in crucial interactions with the protein target, often occupying hydrophobic pockets.

  • C4-Substitution: Provides a vector for fine-tuning potency and selectivity. This position is favorable for electrophilic substitution, allowing for late-stage functionalization, a highly desirable feature in medicinal chemistry lead optimization.[5]

This substitution pattern is a key feature in numerous approved drugs and clinical candidates, validating its utility as a core scaffold in modern drug discovery.[5][6][7]

Synthetic Strategies: A Tale of Regioselectivity

The primary challenge in synthesizing 1,4-disubstituted pyrazoles is controlling the regiochemistry. Traditional methods often yield mixtures of isomers, necessitating difficult and costly purification. Modern methodologies have largely overcome this hurdle, providing reliable and high-yielding routes to the desired 1,4-isomer.

Classical Approach: Cyclocondensation Reactions

The foundational method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][8][9] While effective for many substitution patterns, this approach often fails to provide regiocontrol when unsymmetrical precursors are used, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles alongside the desired 1,4-isomer, depending on the specific precursors.

Modern Methods: Achieving Regiocontrol

Recent advances have focused on developing highly regioselective reactions that preferentially yield the 1,4-disubstituted product.

  • [3+2] Dipolar Cycloaddition: This has emerged as the most robust and widely adopted strategy. The copper-catalyzed cycloaddition of sydnones with terminal alkynes (CuSAC) is particularly noteworthy, offering a straightforward and general route to 1,4-disubstituted pyrazoles with excellent regioselectivity.[10][11][12][13][14] This method's reliability stems from the predictable electronic nature of the sydnone and the directing effect of the copper catalyst.

  • Cascade and Multicomponent Reactions: Innovative one-pot procedures, such as iodine-catalyzed cascade reactions involving enaminones, hydrazines, and a C1 source like DMSO, have been developed to construct the 1,4-disubstituted core efficiently.[10] These methods are prized for their operational simplicity and atom economy.

  • Transition Metal-Free Approaches: To enhance the sustainability and reduce potential metal contamination in final compounds, methods utilizing molecular iodine as a catalyst have been explored for synthesizing functionalized pyrazoles under mild conditions.[8]

G cluster_0 Synthetic Pathways to 1,4-Disubstituted Pyrazoles cluster_1 Classical Method cluster_2 Modern Method start Precursors A1 1,3-Dicarbonyl + Hydrazine start->A1 A2 Sydnone + Alkyne start->A2 B1 Cyclocondensation A1->B1 C1 Isomeric Mixture (1,3-, 1,5-, and 1,4-) B1->C1 Low Regioselectivity B2 [3+2] Cycloaddition (e.g., CuSAC) A2->B2 C2 1,4-Disubstituted Pyrazole B2->C2 High Regioselectivity

Caption: Key synthetic routes to pyrazoles.

Comparative Analysis of Synthetic Methodologies
MethodStarting MaterialsKey ConditionsRegioselectivityAdvantagesDisadvantages
Cyclocondensation 1,3-Diketones, HydrazinesAcid or base catalysisOften PoorReadily available starting materialsProduces isomeric mixtures, harsh conditions
Cu-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) Arylglycines (for in-situ sydnone generation), AlkynesCopper(I) catalystExcellentHigh regioselectivity, mild conditions, one-pot procedures possible[12][14]Requires synthesis of sydnone precursor, potential metal contamination
Iodine-Catalyzed Cascade Enaminones, Hydrazines, DMSOMolecular Iodine, SelectfluorGoodTransition-metal-free, operational simplicity[10]Substrate scope can be limited
Ru-Catalyzed Hydrogen Transfer 1,3-Diols, Alkyl HydrazinesRu catalystGoodUses readily available diols, releases H₂ and H₂O as byproducts[10]Requires transition metal catalyst

Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights

The 1,4-disubstituted pyrazole scaffold has been successfully employed to develop potent and selective inhibitors for a variety of biological targets.

Case Study: Kinase Inhibitors

Kinases are critical targets in oncology and inflammation, and the pyrazole core is a frequent feature in kinase inhibitors.[15][16][17] The 1,4-substitution pattern is particularly adept at orienting functional groups to interact with key features of the ATP-binding site.

  • Checkpoint Kinase 1 (CHK-1) Inhibitors: A novel class of potent CHK-1 inhibitors was developed based on a 1,4-dihydroindeno[1,2-c]pyrazole core.[18] X-ray crystallography revealed that the substituents on the pyrazole core form distinct hydrogen bonding patterns within the active site, demonstrating how the 1,4-disubstitution enables precise interactions to drive potency and selectivity.[18]

  • General Binding Mode: The N1-substituent often occupies the hydrophobic region of the binding pocket, while the C4-substituent can be modified to interact with the solvent-exposed region or form additional hydrogen bonds, enhancing selectivity against other kinases.

G cluster_kinase Generic Kinase ATP-Binding Site cluster_pyrazole 1,4-Disubstituted Pyrazole Inhibitor hinge Hinge Region (Backbone NH) hydro_pocket Hydrophobic Pocket solvent_front Solvent Front N1_sub N1-Substituent (e.g., Aryl) N1_sub->hydro_pocket Hydrophobic Interaction C4_sub C4-Substituent C4_sub->solvent_front Selectivity Tuning pyrazole_core Pyrazole Core pyrazole_core->hinge H-Bond

Caption: Generalized binding of a 1,4-pyrazole in a kinase active site.

Case Study: Cannabinoid CB1 Receptor Antagonists

The development of SR141716A (Rimonabant), a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, as a potent and specific CB1 antagonist, provided a clear blueprint for the SAR of this class.[19] Although the core is a 1,4,5-trisubstituted pyrazole, the principles guiding the substitutions are highly relevant. Studies on related series revealed critical structural requirements for potent antagonistic activity:

  • N1-Position: A 2,4-dichlorophenyl substituent was found to be optimal for high affinity.[19]

  • C4-Position: A small alkyl group, like methyl, was tolerated and contributed to the overall binding.

  • C5-Position (Analogous to C4 in a disubstituted system): A para-substituted phenyl ring was essential for potent activity.[19]

These findings underscore the importance of the specific substitution pattern around the pyrazole ring in defining the pharmacological profile of the molecule.

Antimicrobial and Anti-inflammatory Activities

Numerous studies have reported the synthesis of 1,4-disubstituted pyrazoles with significant antimicrobial and anti-inflammatory properties.[7][20][21][22] The activity is often modulated by the nature of the substituents at the N1 and C4 positions. For instance, the introduction of halogenated phenyl rings has been shown to enhance antibacterial and antifungal efficacy.[22]

Key Experimental Protocol: Regioselective Synthesis of a 1,4-Disubstituted Pyrazole via CuSAC

This protocol describes a reliable, one-pot procedure for synthesizing 1,4-disubstituted pyrazoles from readily available arylglycines, adapted from methodologies described in the literature.[12][13][14] This method is chosen for its high regioselectivity, operational simplicity, and broad substrate scope.

Objective: To synthesize 1-(Aryl)-4-(alkyl/aryl)-1H-pyrazole.

Methodology Pillars:

  • Self-Validation: The reaction's success is confirmed by the exclusive formation of the 1,4-isomer, verifiable by NMR spectroscopy, which contrasts with the complex mixtures often produced by classical methods. The regiochemistry is dictated by the well-established mechanism of the CuSAC reaction.

  • Causality: Each reagent serves a specific, mechanistically-driven purpose. Acetic anhydride and sodium nitrite are used for the in situ formation of the sydnone intermediate from the arylglycine precursor. The copper(I) catalyst is essential for activating the alkyne and ensuring the cycloaddition proceeds with high regioselectivity.

Step-by-Step Protocol:

  • Sydnone Formation (In Situ):

    • To a solution of the starting arylglycine (1.0 eq) in a 1:1 mixture of acetic anhydride and acetic acid, add sodium nitrite (1.2 eq) portion-wise at 0°C.

    • Rationale: This step converts the amino acid into an N-nitroso derivative, which then cyclizes and dehydrates to form the sydnone mesoionic intermediate. This is the "dipole" for the subsequent cycloaddition.

  • Cycloaddition Reaction:

    • To the crude sydnone solution, add the terminal alkyne (1.1 eq), a copper(I) source such as copper(I) iodide (CuI, 10 mol%), and a suitable solvent like toluene.

    • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting materials are consumed.

    • Rationale: The copper(I) catalyst coordinates with the alkyne, lowering its LUMO energy and making it more susceptible to cycloaddition. This coordination also directs the sydnone to add in a specific orientation, leading exclusively to the 1,4-disubstituted pyrazole. The elevated temperature is required to drive the decarboxylation that occurs during the cycloaddition, which aromatizes the ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4-disubstituted pyrazole.

Conclusion and Future Outlook

The 1,4-disubstituted pyrazole is a scaffold of proven value in medicinal chemistry and drug development. While classical synthetic routes were often hampered by a lack of regiocontrol, modern methodologies, particularly copper-catalyzed sydnone-alkyne cycloadditions, have provided robust and reliable access to this important chemical space. The demonstrated success of this core in developing potent kinase inhibitors, receptor modulators, and antimicrobial agents ensures its continued relevance.

Future research will likely focus on the development of even more sustainable and efficient synthetic methods, such as biocatalytic or photoredox-catalyzed approaches. Furthermore, the application of 1,4-disubstituted pyrazoles as bioisosteric replacements for other aromatic systems in known drugs represents a fertile ground for generating new intellectual property and discovering next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Discovery of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of potent and selective checkpoint kinase 1 inhibitors. (2007). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. (2014). ACS Publications.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.
  • Current status of pyrazole and its biological activities. PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
  • recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Zoology.
  • Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. (2014). PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Semantic Scholar.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.
  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.
  • Representative of 1,4,5‐trisubstituted pyrazole‐based blockbuster drugs. ResearchGate.
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  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

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Methodological & Application

Application Note: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (CAS: 710944-68-6) is a high-value heterobifunctional linker designed for medicinal chemistry, specifically in Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .

Unlike flexible polyethylene glycol (PEG) or alkyl chains, the pyrazole core introduces structural rigidity and polarity, serving as a bioisostere for phenyl rings while significantly improving aqueous solubility. This application note details the strategic use of this linker to modulate physicochemical properties (logP, TPSA) and provides optimized protocols for its orthogonal functionalization via Suzuki-Miyaura cross-coupling and amide bond formation.

Key Compound Data
PropertyValue
CAS Number 710944-68-6
Formula C5H8BrN3
Molecular Weight 190.04 g/mol
Functional Group A Primary Amine: Nucleophilic handle for amide/reductive amination.[1]
Functional Group B Aryl Bromide (C4): Electrophilic handle for Pd-catalyzed cross-coupling.
Linker Type Heterobifunctional, Semi-rigid, Polar.

Strategic Applications

A. PROTAC Linker Design: Solving the "Grease" Problem

Traditional alkyl or PEG linkers often suffer from high lipophilicity or metabolic instability. Incorporating the 4-bromopyrazole motif offers three distinct advantages:

  • Solubility: The pyrazole nitrogen atoms (N2) act as hydrogen bond acceptors, lowering the cLogP of the final chimera compared to all-carbon linkers.

  • Exit Vector Geometry: The 1,4-substitution pattern of the pyrazole provides a distinct bond angle compared to 1,4-phenyl or linear alkyl chains, potentially accessing novel ternary complex conformations between the E3 ligase and the Protein of Interest (POI).

  • Synthetic Divergence: The orthogonal reactivity allows for "late-stage functionalization." A library of warheads can be attached to the amine, while the bromide remains ready for coupling to the E3 ligase ligand (or vice versa).

B. Fragment-Based Lead Optimization

In FBDD, this molecule acts as a "growth vector." The ethylamine chain can extend into a solvent-exposed pocket to improve solubility, while the bromine allows for rapid elaboration into biaryl systems to capture pi-stacking interactions.

Experimental Workflows & Decision Logic

The synthesis strategy depends on the sensitivity of your payload. The primary amine can poison Palladium catalysts; therefore, Path A (Amide Coupling First) is generally preferred unless the payload is base-sensitive.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic routes available for this linker.

SynthesisWorkflow Start Start: 2-(4-bromo-1H-pyrazol-1-yl) ethan-1-amine Decision Decision Point: Catalyst Compatibility Start->Decision PathA Path A: Amide Coupling First (Recommended) Decision->PathA High Pd Sensitivity PathB Path B: Suzuki Coupling First (Requires Protection) Decision->PathB Base Sensitive Payload InterA Intermediate A: Amide-Linked Bromide PathA->InterA R-COOH + HATU InterB Intermediate B: Boc-Protected Biaryl PathB->InterB 1. Boc2O 2. Suzuki Coupling Final Final Conjugate (PROTAC/Lead) InterA->Final Ar-B(OH)2 + Pd(dppf)Cl2 InterB->Final 1. TFA (Deprotect) 2. Amide Coupling

Caption: Divergent synthetic workflows. Path A is preferred to avoid catalyst poisoning by the free amine.

Detailed Protocols

Protocol A: Amide Coupling (The Amine Handle)

Objective: Functionalize the aliphatic amine with a carboxylic acid payload (e.g., E3 ligase ligand or Warhead).

Reagents:

  • Carboxylic Acid Payload (1.0 equiv)

  • 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 5 minutes.

    • Expert Insight: Pre-activation is crucial. The pyrazole N2 is weakly basic but generally does not interfere; however, ensuring the activated ester forms first prevents side reactions.

  • Addition: Add 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (1.1 equiv) to the mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Look for M+H of product; Bromine isotope pattern 1:1 will be visible).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling (The Bromide Handle)

Objective: Couple the pyrazole core to an aryl boronic acid.[2] Critical Note: If the amine is free (unprotected), it will coordinate to Pd and kill the reaction. You must use the amide-intermediate from Protocol A OR Boc-protect the amine first.

Reagents:

  • Aryl Bromide Intermediate (from Protocol A) OR Boc-protected Linker (1.0 equiv)

  • Boronic Acid/Pinacol Ester Partner (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or XPhos Pd G3 (for difficult substrates)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial, combine the Bromide Intermediate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Trustworthiness Check: Oxygen is the enemy of this reaction. Do not skip the purge.

  • Solvent Addition: Add degassed Dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Expert Insight: Pyrazoles are electron-rich; oxidative addition into the C-Br bond can be slower than phenyl bromides. If conversion is low, switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structural Concept: The PROTAC Architecture

The following diagram visualizes how this specific linker integrates into a PROTAC system, highlighting the rigidity provided by the pyrazole core.

PROTAC_Architecture cluster_Linker Bifunctional Linker Region Warhead Target Protein Ligand (Warhead) Amine Ethyl Amine (Flexible Tether) Warhead->Amine Amide Bond Pyrazole Pyrazole Core (Rigid/Polar Scaffold) Amine->Pyrazole C-N Bond E3Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Pyrazole->E3Ligand Biaryl Bond (via Suzuki)

Caption: PROTAC assembly. The pyrazole acts as a rigid, soluble scaffold connecting the flexible tether to the E3 ligand.

Quality Control & Validation

To ensure protocol integrity, verify the starting material and products using these parameters:

  • 1H NMR (DMSO-d6):

    • Pyrazole C3-H: Singlet/Doublet around δ 7.5–8.0 ppm (Characteristic aromatic signal).

    • Ethyl Chain: Two triplets/multiplets around δ 2.9–4.2 ppm.

    • Amine: Broad singlet (exchangeable), often invisible in protic solvents.

  • LCMS:

    • Br Pattern: The starting material must show the characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes. Loss of this pattern confirms successful Suzuki coupling.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Mowbray, C. E., et al. (2009).[5] "Pyrazole NNRTIs 3: optimisation of physicochemical properties." Bioorganic & Medicinal Chemistry Letters. Link

  • Kambe, T., et al. (2021). "Tailoring PROTAC Linkers for Improved Cell Permeability." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Application Note: Strategic Utilization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The development of Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of a Protein of Interest (POI) ligand to an E3 ligase recruiter via a linker.[1][2][3][4][] A critical bottleneck in this workflow is the synthesis of "degrader-ready" warheads—ligands modified with a functional handle that does not disrupt binding affinity.

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine represents a high-value "bifunctional scaffold" for converting pyrazole-based kinase inhibitors into PROTACs.[6] Its structural utility lies in its orthogonality:

  • The C4-Bromine (Diversity Vector): Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to construct the core pharmacophore of the kinase inhibitor (mimicking the hinge-binding region).

  • The N1-Ethylamine (Linker Vector): Provides a solvent-exposed primary amine handle for facile amide coupling to standard PROTAC linkers (PEG/Alkyl chains), ensuring the linker projects away from the ATP-binding pocket.

This guide details the protocols for utilizing this scaffold to synthesize a library of kinase degraders, focusing on minimizing catalyst poisoning and maximizing ternary complex stability.

Chemical Biology Context: The "Pyrazole Vector"

Many FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib) utilize a pyrazole ring to interact with the hinge region of the kinase ATP pocket.[6] To convert these into degraders, a linker must be attached at a position that tolerates substitution.

The N1-ethyl position is historically favored for solvent exposure. By using 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine as the starting material, researchers can avoid the complex late-stage functionalization of established drugs. Instead, the "degrader handle" (the amine) is built into the core scaffold from step one.

Structural Logic Diagram

The following diagram illustrates how this specific molecule bridges the gap between a raw warhead and a functional PROTAC.

G Start 2-(4-bromo-1H-pyrazol-1-yl) ethan-1-amine Vector_Br C4-Bromine (Warhead Construction) Start->Vector_Br Site A Vector_NH2 N1-Ethylamine (Linker Attachment) Start->Vector_NH2 Site B Step_Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2 + Pd cat) Vector_Br->Step_Suzuki Build Affinity Step_Amide Step 2: Amide Coupling (Linker-E3 Ligand) Vector_NH2->Step_Amide Attach E3 Step_Suzuki->Step_Amide Sequential Synthesis Final_PROTAC Final Kinase PROTAC (Ternary Complex Formed) Step_Amide->Final_PROTAC Yields

Caption: Bifunctional utility of the scaffold. The C4-Br builds the inhibitor specificity, while the N1-Ethylamine connects the degradation machinery.

Experimental Protocols

Phase A: Protection Strategy (Crucial Pre-requisite)

Why: Free primary amines can coordinate with Palladium catalysts, poisoning the Suzuki reaction in Phase B. Action: Protect the amine with a Boc group before building the warhead.

Protocol:

  • Dissolve 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (1.0 eq) in DCM.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and Triethylamine (TEA, 1.5 eq).

  • Stir at RT for 2 hours. Monitor by TLC/LCMS.[6]

  • Wash with 1M HCl (removes excess TEA) and Brine. Dry over Na2SO4.[6][7]

  • Yield: Intermediate A (Boc-protected scaffold).

Phase B: Warhead Construction (Suzuki-Miyaura Coupling)

Context: This step defines the kinase selectivity. We react the Bromine with an aryl boronic acid corresponding to the target kinase pharmacophore.

ParameterConditionRationale
Catalyst Pd(dppf)Cl2[6]·DCM (5 mol%)Robust against steric bulk; air stable.
Base K2CO3 (2.0 M aq)Standard activation of boronic acid.
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of both organic and inorganic components.
Temp/Time 90°C, 4-12 hoursMicrowave irradiation can reduce this to 30 mins.

Step-by-Step:

  • In a microwave vial, combine Intermediate A (1.0 eq) and the specific Aryl Boronic Acid (1.2 eq).

  • Add solvent (degassed) and Base.

  • Add Pd catalyst under Nitrogen flow. Seal immediately.

  • Heat to 90°C.

  • Workup: Filter through Celite, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour to reveal the free amine.

  • Result: Functionalized Warhead with a "ready-to-couple" amine tail.

Phase C: PROTAC Assembly (Linker Conjugation)

Context: Attaching the E3 ligase ligand (e.g., Pomalidomide-PEG-COOH or VHL-PEG-COOH).[6]

Protocol:

  • Activation: Dissolve the Carboxylic Acid-Linker-E3 Ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.

  • Coupling: Add the Deprotected Warhead (from Phase B) (1.0 eq).[7]

  • Stir at RT for 2-4 hours.

  • Validation: Monitor via LCMS for the mass of the full chimera.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation & QC: The "Self-Validating" System

To ensure the synthesized PROTAC functions correctly, use the following QC workflow.

Chemical Verification (NMR/LCMS)
  • 1H NMR: Look for the disappearance of the ethylamine CH2 triplet shift (approx 2.9 ppm) and appearance of an amide NH signal (approx 8.0 ppm).

  • LCMS: Confirm purity >95%. Impurities containing unreacted amine "warheads" act as competitive inhibitors, blocking the PROTAC effect (the "Hook Effect" mimic).

Biological Validation (Western Blot)
  • Assay: Treat cells (e.g., HeLa or Jurkat) with DMSO, Warhead alone, and PROTAC (0.1, 1, 10 µM).

  • Readout: Degradation of POI at 6h and 24h.

  • Control: Co-treat with excess Proteasome Inhibitor (MG132). If degradation stops, the mechanism is confirmed as proteasome-dependent.

Pathway Visualization: Mechanism of Action

The following diagram details the cellular mechanism once the synthesized PROTAC enters the cell.

PROTAC_Mechanism PROTAC Synthesized PROTAC (Pyrazole-Linker-E3) Binary_1 Binary Complex A (PROTAC + Kinase) PROTAC->Binary_1 Binds Kinase Binary_2 Binary Complex B (PROTAC + E3) PROTAC->Binary_2 Binds E3 POI Target Kinase (e.g., CDK, Aurora) POI->Binary_1 E3 E3 Ligase (CRBN/VHL) E3->Binary_2 Ternary Ternary Complex (Kinase-PROTAC-E3) Binary_1->Ternary Recruits E3 Binary_2->Ternary Recruits Kinase Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Caption: The event-driven pharmacology enabled by the pyrazole-based PROTAC.[6]

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

    • Context: Foundational paper establishing the requirements for linker length and composition in PROTAC design.
  • Smith, B. E., et al. (2019). "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase." Nature Communications, 10, 131. Link

    • Context: Discusses how the exit vector (such as the ethylamine in our scaffold) influences the stability of the Ternary Complex.
  • Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link

    • Context: Validates the use of modular synthesis (Amine + Acid coupling)
  • Ciceri, P., et al. (2014). "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology." Nature Chemical Biology, 10, 305–312. Link

    • Context: Demonstrates the utility of pyrazole scaffolds in designing multi-target kinase inhibitors, which can be adapted into PROTACs using the described protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting for Pyrazole-Ethylamine Linkage Case ID: PYR-ET-NH2-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Route Selection

Welcome to the Technical Support Center. You are likely attempting to synthesize 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine , a critical pharmacophore often found in kinase inhibitors (e.g., JAK/STAT pathway modulators).

The Core Problem: Direct alkylation of 4-bromopyrazole with 2-bromoethylamine or aziridine is notoriously unstable, leading to polymerization (poly-alkylation) and difficult workups.

The Solution: The industry-standard "Golden Path" utilizes the Gabriel Synthesis approach via an N-(2-bromoethyl)phthalimide intermediate. This ensures mono-alkylation and provides a crystalline intermediate that purifies easily before the final amine release.

The Validated Workflow (Tier 1 Protocol)
StepReaction TypeReagentsCritical ParameterTarget Yield
1 Alkylation 4-Bromopyrazole + N-(2-bromoethyl)phthalimideBase Strength (Cs₂CO₃ vs K₂CO₃)75-85%
2 Deprotection Hydrazine Hydrate (or Methylamine)Phthalhydrazide Removal85-95%
3 Stabilization HCl in Dioxane/EtherSalt Formation>90%

Step-by-Step Protocol & Self-Validating Checks

Step 1: The Alkylation (Constructing the Linker)

Target: N-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)phthalimide

Protocol:

  • Dissolution: Dissolve 4-bromopyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Expert Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect"—higher solubility in DMF and looser ion pairing accelerates the SN2 substitution.

  • Electrophile: Add N-(2-bromoethyl)phthalimide (1.1 equiv).

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. The product should precipitate as a white/off-white solid. Filter and wash with water.[1]

Self-Validating Checkpoint:

  • TLC: The starting pyrazole (usually polar) should disappear. The product is less polar and UV active (phthalimide chromophore).

  • NMR: Look for the disappearance of the broad N-H singlet of the pyrazole (>10 ppm) and the appearance of two distinct triplets (~4.0 ppm and ~4.5 ppm) corresponding to the ethylene linker.

Step 2: The Deprotection (Releasing the Amine)

Target: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Protocol:

  • Suspension: Suspend the phthalimide intermediate in Ethanol (0.2 M).

  • Cleavage: Add Hydrazine Hydrate (3.0 equiv). Heat to reflux for 2 hours.

  • The "White Nightmare" Workup:

    • Observation: The reaction will turn into a thick white slurry (Phthalhydrazide byproduct).

    • Action: Cool to room temperature.[1][2] Acidify with 1M HCl until pH < 2. This dissolves the amine (as HCl salt) but keeps phthalhydrazide insoluble.

    • Filtration: Filter off the white solid (phthalhydrazide).[1] The product is in the filtrate.

  • Isolation: Basify the filtrate with NaOH (pH > 12) and extract with DCM or Chloroform. Dry and concentrate.

Troubleshooting Guide (The "Ticket System")

Ticket #101: "My Alkylation Yield is <50%."

Diagnosis: Incomplete conversion or competitive elimination.

  • Root Cause 1: Wet Solvent. DMF is hygroscopic. Water kills the nucleophilicity of the pyrazole anion.

    • Fix: Use molecular sieve-dried DMF.

  • Root Cause 2: Elimination. The base might be dehydrohalogenating the ethyl bromide linker to form N-vinylphthalimide.

    • Fix: Lower temperature to 50°C and switch to a weaker base like K₂CO₃ if Cs₂CO₃ is too aggressive, though this will slow the reaction.

Ticket #102: "I cannot filter the Deprotection mixture; it's a gel."

Diagnosis: Phthalhydrazide clogging.

  • Root Cause: Trying to filter the reaction mixture directly without acidification.

  • Fix (The Ing-Manske Modification): Do not filter the ethanol suspension directly. Evaporate the ethanol first, redissolve the residue in 2M HCl (aqueous), and then filter. The byproduct is insoluble in acid; your amine is soluble.

Ticket #103: "The final product turned into a brown tar overnight."

Diagnosis: Free amine instability.

  • Root Cause: Primary amines with electron-rich heterocycles can be prone to oxidation or carbamate formation with atmospheric CO₂.

  • Fix: Immediately convert the free base to the Hydrochloride Salt.

    • Protocol: Dissolve crude oil in minimal DCM, add 4M HCl in Dioxane (1.1 equiv), and precipitate with Diethyl Ether. The salt is shelf-stable for years.

Visual Logic Flow (Graphviz)

The following diagram illustrates the decision-making process for the synthesis and troubleshooting.

G Start Start: 4-Bromopyrazole Alkylation Step 1: Alkylation (w/ N-(2-bromoethyl)phthalimide) Start->Alkylation Check1 Checkpoint: TLC/LCMS Conversion > 90%? Alkylation->Check1 Issue_Elim Issue: Elimination Byproducts (Vinyl phthalimide) Check1->Issue_Elim No (New Spots) Intermediate Intermediate: Phthalimide Protected Linker Check1->Intermediate Yes Sol_Elim Solution: Lower Temp (50°C) Ensure Anhydrous DMF Issue_Elim->Sol_Elim Sol_Elim->Alkylation Retry Deprotection Step 2: Deprotection (Hydrazine Hydrate) Intermediate->Deprotection Precipitate Issue: White Precipitate (Phthalhydrazide) Deprotection->Precipitate Workup_Acid Workup: Acidify (pH < 2) Filter Solid -> Filtrate has Product Precipitate->Workup_Acid Final Final Product: Amine HCl Salt Workup_Acid->Final

Caption: Workflow logic for synthesis and troubleshooting. Blue nodes indicate reaction steps; Red nodes indicate common failure points; Green nodes indicate successful checkpoints.

FAQ: Advanced Optimization

Q: Can I use 1,2-dibromoethane instead of the phthalimide reagent? A: Not recommended. Reacting 4-bromopyrazole with 1,2-dibromoethane typically yields a mixture of the mono-bromide (desired), the dimer (bis-pyrazole ethane), and eliminated vinyl bromide. The phthalimide route protects the nitrogen, forcing a 1:1 stoichiometry.

Q: My pyrazole has a substituent at the 3-position (e.g., 3-methyl-4-bromopyrazole). Will this protocol work? A: It will work, but you will face Regioselectivity Issues .

  • Symmetric 4-bromopyrazole: N1 and N2 are identical. Product is single.

  • Unsymmetric (e.g., 3-methyl): You will get a mixture of 1,3-isomer and 1,5-isomer. The 1,5-isomer is usually sterically disfavored but often kinetically formed. You must separate these isomers by column chromatography at the phthalimide intermediate stage (Step 1), as they are much harder to separate after amine deprotection [1].

Q: I need to avoid Hydrazine due to safety regulations. What is the alternative? A: Use Methylamine (40% aqueous) .

  • Protocol: Stir the phthalimide intermediate in 40% aq. methylamine/THF (1:1) at room temperature for 12–24 hours. The byproduct is N,N'-dimethylphthalamide, which is water-soluble, allowing you to extract your amine into DCM [2].

References

  • Regioselectivity in Pyrazole Alkylation : Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles. (2021). Discusses the challenges of N1 vs N2 selectivity in substituted pyrazoles.

  • Phthalimide Deprotection Protocols : Application Notes for Phthalimide Deprotection. BenchChem. Details the hydrazine vs. methylamine routes.

  • Compound Data : N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. PubChem CID 53216871.[3] Confirms the stability and structure of the key intermediate. [3]

  • General Gabriel Synthesis : Organic Syntheses, Coll. Vol. 1, p. 119. The foundational text for the preparation of bromoethylphthalimide reagents.

Sources

"common side products in the N-alkylation of 4-bromopyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the N-alkylation of 4-bromopyrazole. It is designed to be modular, addressing specific "error codes" (experimental failures) with mechanistic insights and validated solutions.

Ticket ID: 4BP-ALK-001 Status: Open Subject: Troubleshooting Side Products & Yield Optimization[1][2]

System Overview (The Chemistry)

Before troubleshooting, we must establish the baseline "operating system." 4-Bromopyrazole is a unique substrate compared to unsubstituted pyrazole due to the bromine atom at the C4 position.[1][2]

  • Acidity (

    
    ):  The electron-withdrawing nature of bromine lowers the 
    
    
    
    of the NH proton to ~12.7 (compared to ~19.8 for pyrazole).[1] This means weak bases (like
    
    
    or
    
    
    ) are often sufficient for deprotonation, rendering dangerous bases like NaH unnecessary for many electrophiles.[2]
  • Nucleophilicity: Conversely, the bromine deactivates the ring, making the resulting pyrazolide anion less nucleophilic. This sluggishness is often the root cause of side reactions (e.g., the electrophile degrades before the pyrazole attacks it).

Troubleshooting Modules (FAQs)

Issue #1: The "Double-Dip" (Over-Alkylation)

User Report: "I isolated a white solid that is insoluble in ether/ethyl acetate but soluble in water. My mass spec shows a peak corresponding to [M + Alkyl]."

Diagnosis: You have formed the 1,2-dialkyl-4-bromopyrazolium salt (Quaternization).[1][2] Even though the neutral N-alkyl product is less nucleophilic than the anion, it can still react with excess highly reactive electrophiles (like methyl iodide or benzyl bromide), especially in high-dielectric solvents like DMF.[2]

The Fix:

  • Stoichiometry Control: Never use a large excess of alkyl halide. Limit to 1.05 – 1.1 equivalents.[1][2]

  • Base Switching: Switch from homogeneous bases (like NaOEt) to heterogeneous bases like Cesium Carbonate (

    
    ) .[1][2] The "Cesium Effect" aids in stabilizing the mono-anion and preventing the neutral product from re-entering the reaction cycle.[1]
    
  • Solvent Dilution: High concentrations favor bimolecular collisions.[1][2] Dilute the reaction to 0.1 M.

Issue #2: The "Phantom Yield" (Elimination vs. Substitution)

User Report: "My alkyl halide is gone, but I recovered unreacted 4-bromopyrazole. I see new peaks in the NMR around 5-6 ppm."

Diagnosis: The alkyl halide underwent E2 Elimination instead of


 substitution.
Because 4-bromopyrazole is a deactivated nucleophile, the basic conditions (especially if heating is involved) may encourage the base to deprotonate the alkyl halide rather than the pyrazole attacking it.[2] This is common with secondary alkyl halides (e.g., isopropyl bromide).[2]

The Fix:

  • Lower Temperature: Elimination has a higher activation energy.[1][2] Run the reaction at room temperature or 40°C, extending the time rather than heating to reflux.

  • Change Leaving Group: Switch from a bromide/iodide to a Tosylate or Mesylate . These are less prone to elimination in some contexts and allow for better

    
     transition states.
    
  • Finkelstein Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide).[1][2] This converts a sluggish alkyl chloride/bromide into a reactive iodide in situ, allowing the substitution to outcompete elimination.

Issue #3: The "Ghost Peak" (Solvent Participation)

User Report: "I see a dimer product with a mass of [2xSM + 14] or [2xSM + 12]."

Diagnosis: Reaction with Dichloromethane (DCM) or Chloroform .[1][2] If you are using DCM as a solvent (with a phase transfer catalyst) or even during workup with residual base, the pyrazole nitrogen can displace the chlorides in DCM. This forms a methylene-bridged bis-pyrazole (


).[1][2]

The Fix:

  • Protocol Rule: Never use halogenated solvents for the alkylation step of azoles.[1] Use MeCN, DMF, or THF.[2]

  • Quench First: Ensure the reaction is fully quenched with acid/buffer before adding DCM for extraction.[1][2]

Issue #4: Regioselectivity (The "Non-Issue")

User Report: "I am worried about N1 vs. N2 alkylation."

Technical Note: 4-Bromopyrazole is a symmetric tautomer .[1][2]


 and 

are identical until the first substitution occurs. Unlike 3-methyl-4-bromopyrazole, where regioisomers are a major headache, alkylating 4-bromopyrazole yields a single regioisomer (1-alkyl-4-bromopyrazole).[1][2]
  • Caveat: If your electrophile is chiral, you will create a racemate unless you use chiral catalysts, but the pyrazole attachment point remains unique.[2]

Visualizing the Pathways

The following diagram maps the decision logic for troubleshooting and the competitive reaction pathways.

G Start 4-Bromopyrazole (Substrate) Base Base Deprotonation Start->Base Anion Pyrazolide Anion (Nucleophile) Base->Anion Product N-Alkyl-4-Bromopyrazole (Desired Product) Anion->Product + Alkyl Halide (RX) (SN2 Main Path) Elim Alkene + SM Recovery (E2 Elimination) Anion->Elim Base attacks RX H-beta (Steric bulk/Heat) Dimer Methylene Bis-Pyrazole (DCM Reaction) Anion->Dimer Solvent = CH2Cl2 Salt Dialkyl Pyrazolium Salt (Over-Alkylation) Product->Salt + Excess RX (Over-reaction)

Caption: Reaction network showing the primary SN2 pathway versus competitive side reactions (Over-alkylation, Elimination, and Solvent Interference).[3]

Validated Experimental Protocols

Method A: The "Gold Standard" (Cesium Carbonate)

Best for: Primary alkyl halides, benzyl halides, and avoiding over-alkylation.

  • Setup: In a dry flask, dissolve 4-bromopyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base: Add

    
      (1.5 equiv). The high solubility of cesium in organic solvents aids the reaction without requiring aggressive heating.[1]
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir for 4-12 hours. Monitor by TLC (stain with

    
     or UV).[1][2]
    
  • Workup: Filter off the inorganic solids (

    
    , Excess Carbonate).[2] Concentrate the filtrate. If DMF was used, dilute with water and extract with EtOAc.[2]
    
Method B: The "Heavy Duty" (Sodium Hydride)

Best for: Unreactive electrophiles or long-chain alkylations.[1][2]

  • Setup: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C under Argon.

  • Deprotonation: Add 4-bromopyrazole (1.0 equiv) slowly (gas evolution!). Stir for 30 mins to ensure complete anion formation.

  • Alkylation: Add the electrophile (1.1 equiv).

  • Warning: Do not heat immediately.[1][2] Allow to react at 0°C

    
     RT to minimize elimination side products.
    

Summary of Key Data

Parameter4-BromopyrazoleUnsubstituted PyrazoleImplication for User
pK_a (NH) ~12.7 ~19.84-Bromo is much more acidic; weaker bases work well.[1][2]
Nucleophilicity Moderate/Low HighReaction times may be longer; heating risks elimination.[1][2]
Regioselectivity Symmetric SymmetricNo N1/N2 isomer issues (unless chiral R group).[1][2]
Major Side Product Pyrazolium Salt Pyrazolium SaltControl stoichiometry strictly.[1][2]

References

  • N-Alkylation of Pyrazoles: Acidity and Reactivity

    • Title: 4-Bromopyrazole (Physical Properties and pKa D
    • Source: NIST Chemistry WebBook / PubChem[1][2]

    • URL:[Link][2]

  • Cesium Carbon

    • Title: Cesium carbonate promoted regioselective functionalization (Demonstrates the "Cesium Effect" in azole alkylation)[4]

    • Source:Research on Chemical Intermediates / NIH PMC[1][2]

    • URL:[Link]

  • Over-Alkyl

    • Title: Acid Catalyzed N-Alkylation of Pyrazoles (Discusses dialkylation risks and solubility effects)[1][2]

    • Source:Organics (MDPI)[2]

    • URL:[Link][2][5]

  • Solvent Side Reactions

    • Title: Synthesis of Pyrazole - Characteristic Reactions (Discusses reactivity with halogen
    • Source: Organic Chemistry Portal / SlideShare Technical Reviews[1][2]

    • URL:[Link][2]

Sources

Technical Support Center: Purification of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Document designed for organic chemists and process development scientists.

Case ID: PUR-PZ-04B Status: Active Applicable Compound: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine CAS: 710944-68-6 Molecular Weight: 190.04 g/mol

Executive Summary & Compound Profile

This guide addresses the purification of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine , a critical bifunctional building block containing a basic primary amine and a lipophilic bromopyrazole core.

Users typically encounter three primary challenges with this molecule:

  • Physical State: The free base is often a viscous, sticky oil that resists crystallization.

  • Starting Material Contamination: Unreacted 4-bromo-1H-pyrazole is difficult to separate via standard silica chromatography due to similar polarity profiles in basic eluents.

  • Amine Tailing: The primary amine moiety interacts strongly with silanols, causing streakiness and yield loss on silica gel.

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Amine

~9.8 (Conjugate Acid)Highly basic; protonates readily in dilute acid.
Pyrazole

~2.5 (Conjugate Acid)Very weakly basic; requires strong acid to protonate.
Pyrazole N-H

~13.0 (Acidity of SM)CRITICAL: The starting material (4-bromopyrazole) is acidic; the product is not.
LogP ~0.3Moderately polar; soluble in DCM, MeOH, EtOAc.

Strategic Purification Protocols

Do not rely on a single method. Select the protocol based on your specific impurity profile.

Strategy A: The "Alkaline Wash" (Best for Removing Starting Material)

Objective: Remove unreacted 4-bromo-1H-pyrazole without column chromatography. Mechanism: This exploits the acidity of the unreacted pyrazole N-H bond. At high pH, the starting material becomes an anionic pyrazolate (water-soluble), while your product remains a neutral organic amine (DCM-soluble).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH, though it is acceptable for rapid washes.

  • The Scavenge Wash: Wash the organic phase vigorously with 1.0 M NaOH (2x).

    • Chemistry: 4-bromo-1H-pyrazole (

      
       ~13) 
      
      
      
      Sodium 4-bromopyrazolate (Water Soluble).
    • Product: Remains neutral (Organic Soluble).

  • The Brine Wash: Wash the organic layer once with saturated brine to remove excess base and dry the organic phase.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Technical Note: If your yield is low after this step, check the aqueous layer pH. If pH < 12, the starting material may not be fully deprotonated.

Strategy B: The "pH-Switch" Extraction (Best for High Purity)

Objective: Isolate the product from non-basic impurities (tars, neutral byproducts). Mechanism: Exploits the basicity of the primary amine to pull the product into the aqueous phase at mild acidic pH, leaving non-basic impurities in the organic phase.

Protocol:

  • Initial Phase: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 10% Citric Acid (aq) or 0.5 M HCl (3x).

    • Target pH: Aim for pH ~4–5.

    • Result: The product (amine) protonates and moves to the aqueous layer. Neutral impurities and unreacted pyrazole (mostly neutral at pH 5) stay in EtOAc.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 4.0 M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base amine oils out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Finish: Dry combined DCM layers (

    
    ) and concentrate.
    
Strategy C: Salt Formation (Solidification & Storage)

Objective: Convert the unstable/oily free base into a stable, crystalline solid. Recommended Salt: Oxalate or Hydrochloride.

Protocol (Oxalate Salt):

  • Dissolve 1 eq. of the free base amine in a minimal amount of Ethanol .

  • Separately, dissolve 1 eq. of Oxalic Acid in warm Ethanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • A white precipitate should form immediately.

  • Cool to 0°C for 1 hour, filter, and wash with cold

    
    .
    

Visualizing the Workflow

The following logic flow illustrates the decision-making process for purification based on the "pH-Switch" methodology.

PurificationLogic Start Crude Reaction Mixture (Product + 4-Br-Pyrazole + Tars) Dissolve Dissolve in DCM Start->Dissolve WashNaOH Wash with 1M NaOH Dissolve->WashNaOH PhaseSep1 Phase Separation WashNaOH->PhaseSep1 AqLayer1 Aqueous Layer (Contains 4-Br-Pyrazolate Anion) PhaseSep1->AqLayer1 Waste OrgLayer1 Organic Layer (Contains Product + Neutrals) PhaseSep1->OrgLayer1 Keep ExtractAcid Extract with 10% Citric Acid OrgLayer1->ExtractAcid PhaseSep2 Phase Separation ExtractAcid->PhaseSep2 OrgLayer2 Organic Layer (Contains Neutral Tars/Oils) PhaseSep2->OrgLayer2 Waste AqLayer2 Aqueous Layer (Contains Product-H+) PhaseSep2->AqLayer2 Keep Basify Basify to pH 12 (NaOH) Extract with DCM AqLayer2->Basify Final Pure Product (Free Base Oil) Basify->Final

Caption: Figure 1. Dual-phase extraction logic utilizing both pKa differences (Amine vs. Pyrazole) and acidity differences (N-H deprotonation) to isolate the target molecule.

Troubleshooting & FAQs

Q1: The product is streaking badly on my silica column. How do I fix this?

Diagnosis: Primary amines interact with acidic silanol groups on silica, causing peak tailing. Solution: You must deactivate the silica.[1]

  • Method A: Pre-wash the column with mobile phase containing 1% Triethylamine (

    
    ).
    
  • Method B (Preferred): Use a mobile phase of DCM : MeOH :

    
     (90:9:1) . The ammonium hydroxide competes for silanol sites more effectively than the amine.
    
Q2: I tried the NaOH wash, but I still see starting material by LCMS.

Cause: The pH of the aqueous layer likely dropped below 12 during the wash, or the extraction was not vigorous enough. Fix:

  • Ensure you are using at least 1.0 M NaOH (not bicarbonate).

  • Check the pH of the aqueous layer after the wash. It must be >12.

  • If the starting material is stubborn, the "pH-Switch" (Strategy B) is more robust than the simple alkaline wash.

Q3: My product is an oil. I need a solid for X-ray/weighing.

Solution: The free base is naturally an oil. To solidify it:

  • Dissolve in

    
     or Dioxane.
    
  • Add 4M HCl in Dioxane (1.1 eq).

  • The dihydrochloride salt is usually a hygroscopic solid.

  • For a non-hygroscopic solid, try the fumarate or oxalate salt by crystallizing from EtOH/Acetone.

Q4: Can I use SCX (Strong Cation Exchange) cartridges?

Answer: Yes, this is highly effective for small scales (<500 mg).

  • Load crude mixture in MeOH.

  • Wash with MeOH (elutes neutrals and unreacted pyrazole).

  • Elute product with 2M

    
     in MeOH .
    

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for acid-base workups).
  • PubChem. (n.d.).[2][3] Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (CAS 710944-68-6).[4] National Library of Medicine. Retrieved from [Link]

  • Levin, M., et al. (2025).[5] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. (Discusses separation challenges of N-alkyl pyrazoles). Retrieved from [Link]

  • ResearchGate Community. (2014). Purification of Amino-Pyrazoles. (Field insights on crystallizing pyrazole derivatives). Retrieved from [Link]

Sources

"stability of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine in different solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Stability of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine in Different Solvents Guide ID: TSH-BPEA-SOLV-2602

Introduction for the Researcher

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure" found in numerous approved drugs, and the bromo- and amino- functionalities provide versatile handles for synthetic elaboration.[1][2] However, the inherent reactivity of the primary amine and the potential lability of the substituted pyrazole ring system can lead to stability challenges. Understanding the behavior of this compound in various laboratory solvents is critical for ensuring the integrity of experimental results, from reaction setup to screening and storage.

This guide serves as a technical resource for professionals encountering stability issues. It is structured in a question-and-answer format to directly address common problems and provides both troubleshooting advice and foundational experimental protocols.

Frequently Asked Questions (FAQs): General Stability and Handling

Q1: What are the ideal long-term storage conditions for 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine?

A1: For optimal stability, the solid compound should be stored under refrigerated conditions.[3] The container must be tightly sealed to prevent moisture uptake and placed in a dry, well-ventilated area.[3][4] For solutions, storage at -20°C is recommended, particularly for protic or aqueous solvents. To mitigate oxidative degradation, consider flushing the vial headspace with an inert gas like argon or nitrogen.[5]

Q2: My solid compound has developed a slight discoloration. Is it still usable?

A2: Discoloration, often a yellowish or brownish tint, can be an early indicator of degradation, likely due to minor oxidation.[5] While the bulk of the material may still be intact, its purity is compromised. Before use in a critical synthesis or biological assay, we strongly recommend re-analyzing the material by HPLC to quantify the purity and identify any significant degradation products. For non-critical applications, it may still be usable, but with the acknowledgment of reduced purity.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact molecule is not widely published, related heterocyclic compounds, such as pyrazolones, are known to be susceptible to photodegradation.[5] As a precautionary best practice, all solutions containing 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine should be stored in amber vials or protected from direct light to prevent potential photolytic decomposition.[5]

Troubleshooting Guide: Common Experimental Issues

Q4: I dissolved the compound in methanol, and the solution turned yellow overnight. What is the likely cause?

A4: The formation of a yellow color in a methanolic solution is a classic sign of oxidation.[5] Primary amines can be susceptible to oxidation, and dissolved oxygen in the solvent can promote this degradation pathway.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous methanol.

  • Degas the Solvent: Before preparing the solution, degas the methanol by sparging with nitrogen or argon for 15-20 minutes or by using sonication under vacuum.

  • Work Under Inert Atmosphere: If possible, prepare the solution in a glovebox or under a stream of inert gas.[5]

  • LC-MS Analysis: To confirm the cause, analyze the yellowed solution by LC-MS to identify potential oxidation products, which may appear as M+16 species (addition of oxygen).[5]

Q5: When I try to make a solution in a neutral aqueous buffer (e.g., PBS at pH 7.4), I observe a precipitate or cloudiness. Why is this happening?

A5: This issue typically stems from limited solubility of the free base form of the amine in a neutral aqueous medium. While the ethylamine side chain imparts some polarity, the bromopyrazole core is relatively hydrophobic.

Troubleshooting Steps:

  • Acidify the Solution: The primary amine group can be protonated to form a more soluble ammonium salt. Try adjusting the pH of your buffer to a slightly acidic range (e.g., pH 5-6) with a dilute HCl solution. This should significantly improve solubility.

  • Use a Co-solvent: If adjusting the pH is not an option for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer. Be mindful of the final organic solvent concentration in your experiment.

  • Check for Salt Formation: Ensure that components of your buffer (e.g., phosphates) are not forming an insoluble salt with your compound.

Q6: My HPLC analysis shows a new peak appearing after storing the compound in a solution containing a mild acid. What could this be?

A6: The pyrazole ring system's stability can be pH-dependent.[5][6] The appearance of a new peak under acidic conditions suggests acid-catalyzed hydrolysis or rearrangement. While the pyrazole ring is aromatic and generally stable, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to degradation.[7][8]

Troubleshooting Steps:

  • pH Control: If possible, perform your experiment in a buffered system closer to neutral pH.

  • Temperature Control: Degradation rates are temperature-dependent. Store your acidic solutions at 4°C or -20°C to minimize the rate of decomposition.[5]

  • Stability-Indicating Method: Use an LC-MS method to get the mass of the new peak. This is the most effective way to identify the degradant and propose a degradation pathway. Common pathways could involve hydrolysis of the C-Br bond or reactions involving the pyrazole ring itself.[5]

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to minimize oxidative and hydrolytic degradation during solution preparation and storage.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or Acetonitrile.

  • Solvent Preparation: Degas the chosen solvent by sparging with argon or nitrogen for at least 15 minutes.

  • Weighing: Accurately weigh the required amount of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine in a clean, dry amber glass vial.

  • Dissolution: Under a stream of inert gas, add the degassed solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -20°C.

Protocol 2: A Stability-Indicating RP-HPLC Method

This method can be used to quantify the purity of the compound and detect the formation of degradation products.[9][10]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.[10]

  • Detection Wavelength: Scan for λmax, but 210 nm or 254 nm are good starting points.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

Data Summary: Solvent Stability Profile

The following table provides a qualitative summary of the expected stability based on general chemical principles and data from related compounds. "Stability" refers to the likelihood of degradation over a 24-hour period at room temperature.

SolventTypeExpected StabilityKey Remarks
DMSO Aprotic PolarExcellentHygroscopic. Use anhydrous grade. Best choice for long-term stock solutions.
Acetonitrile Aprotic PolarExcellentGood choice for analytical samples and reactions. Less viscous than DMSO.
DMF Aprotic PolarVery GoodMay contain trace amine impurities that can be reactive. Potential for hydrolysis if not anhydrous.
Methanol / Ethanol Protic PolarGoodProne to facilitating oxidation due to dissolved oxygen. Degas before use.[5]
Water (Unbuffered) Protic, AqueousFair to PoorLow solubility of free base. Potential for pH-related degradation.
Aqueous Buffer (pH < 6) Protic, AqueousGoodImproved solubility due to salt formation. Risk of acid-catalyzed hydrolysis over time.[5][8]
Aqueous Buffer (pH > 8) Protic, AqueousFair to PoorRisk of base-catalyzed degradation. Primary amine may be less stable.[5]
DCM / Chloroform Aprotic, Non-polarGoodPotential for trace acid impurities (HCl) which can form salts or cause degradation.

Mechanistic Insights & Visualizations

Understanding the potential degradation pathways is key to preventing them. The two primary non-synthetic routes of degradation for this molecule are oxidation and hydrolysis.

Workflow for Stability Assessment

The following diagram outlines a typical workflow for systematically evaluating the stability of the compound in a chosen solvent.

G cluster_prep Preparation cluster_analysis Analysis prep_sol Prepare Solution in Test Solvent split Split into T=0 and Stability Samples prep_sol->split analyze_t0 Analyze T=0 Sample by HPLC/LC-MS split->analyze_t0 store Store Stability Samples (e.g., RT, 40°C, Light) split->store compare Compare Chromatograms (Purity, Degradants) analyze_t0->compare analyze_tx Analyze Samples at Timepoints (T=x) store->analyze_tx analyze_tx->compare result Assess Stability & Determine Degradation Rate compare->result

Caption: Experimental workflow for conducting a stability study.

Potential Degradation Pathways

This diagram illustrates the two most probable degradation mechanisms under common laboratory conditions.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway compound 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine ox_prod Oxidized Products (e.g., imine, aldehyde) Often Colored compound->ox_prod [O₂], Trace Metals (in Protic Solvents) hydro_prod Hydrolysis Products (e.g., debromination, ring opening) compound->hydro_prod H₂O, Acid/Base Catalyst (in Aqueous Solvents)

Caption: Primary non-synthetic degradation pathways.

References

  • QN-4806 - Safety D
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromopyrazole - Safety D
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.). chemBlink.
  • 5-Bromo-1-methyl-1H-pyrazole - Safety D
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2021). ResearchGate. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Diversity of monomer amine coupling partners. Structures of pyrazoles,... (n.d.). ResearchGate. Retrieved from [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemical Comp
  • Chemical Compatibility Table. (n.d.). U.S. Coast Guard.
  • 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine, 96% Purity, C5H8BrN3, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

"improving the reproducibility of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PZ-BR-004 Subject: Improving Reproducibility & Yield in Pyrazole N-Alkylation Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine is a deceptive reaction. While it appears to be a simple SN2 alkylation, direct coupling often suffers from poor reproducibility due to the instability of the alkylating agent (2-haloethylamines) and the physicochemical properties of the final primary amine.

This guide addresses the two primary synthetic routes:

  • Route A (Direct Alkylation): High failure rate, suitable only for rough, small-scale screens.

  • Route B (Protected Linker Strategy): The Recommended Industry Standard for reproducible, scalable results.

Visual Workflow: Route Selection & Troubleshooting

The following decision tree outlines the logic for selecting the correct synthetic pathway and troubleshooting common failure modes.

G Start Start: 4-Bromopyrazole Synthesis Decision Requirement: High Purity vs. Speed? Start->Decision RouteA Route A: Direct Alkylation (2-bromoethylamine HBr) Decision->RouteA Speed (Rough Screen) RouteB Route B: Protected Linker (N-Boc-2-bromoethylamine) Decision->RouteB Purity (Scale-up) Issue1 Issue: Low Yield / Polymerization RouteA->Issue1 Common Failure Issue2 Issue: Hygroscopic Product RouteB->Issue2 Final Step Sol1 Fix: Switch to Route B (Avoid Aziridine) Issue1->Sol1 Sol2 Fix: Isolate as HCl Salt Lyophilize Issue2->Sol2

Figure 1: Decision logic for selecting the synthetic route based on purity requirements and troubleshooting common pitfalls.

Module 1: The "Direct Alkylation" Trap (Troubleshooting)

Context: Many researchers attempt to react 4-bromopyrazole directly with 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide using a strong base (e.g., NaH, KOH).

Status: NOT RECOMMENDED

Why This Fails (The Causality)
  • Aziridinium Formation: Under basic conditions, 2-haloethylamines cyclize to form highly reactive aziridinium ions. These species self-polymerize rapidly, consuming the alkylating agent before it reacts with the pyrazole.

  • Bis-Alkylation: The resulting primary amine product is nucleophilic and can react with another equivalent of the alkylating agent, forming secondary or tertiary amine impurities.

  • Extraction Difficulty: The free base amine is highly polar and water-soluble. Standard ethyl acetate/water workups often leave 50%+ of the product in the aqueous phase.

FAQ: Direct Alkylation

Q: I see a new spot on TLC, but my yield is <20%. Why? A: You likely formed the aziridine polymer.

  • Diagnostic: Check the baseline of your TLC. If there is a streak, your alkylating agent polymerized.

  • Correction: You must switch to the Protected Linker Strategy (Module 2) .

Q: Can I use phase transfer catalysis (PTC) to improve this? A: Yes, but marginally. Using TBAB (tetrabutylammonium bromide) and Toluene/50% NaOH can suppress polymerization slightly by keeping the amine in the organic phase, but purification remains difficult.

Module 2: The "Protected Linker" Protocol (Gold Standard)

Context: This method uses N-Boc-2-bromoethylamine . The Boc group prevents self-polymerization and renders the intermediate lipophilic, making workup trivial.

Status: HIGHLY RECOMMENDED

Step-by-Step Protocol
Step 1: N-Alkylation [1][2][3][4][5][6]
  • Setup: In a dry flask under N2, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base: Add Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why: Cs2CO3 is superior to K2CO3 due to the "Cesium Effect" (higher solubility and softer cation), which accelerates SN2 substitution.

  • Reagent: Add N-Boc-2-bromoethylamine (1.2 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with Water (crucial to remove DMF).

    • Wash 1x with Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

    • Checkpoint: You should isolate a white/off-white solid (The Boc-protected intermediate).

Step 2: Deprotection (Salt Formation)
  • Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane (or DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate should form (The Product HCl Salt).

  • Isolation:

    • Do NOT add water.

    • Filter the solid directly or dilute with Et2O to maximize precipitation.

    • Wash the filter cake with Et2O (removes Boc byproducts).

    • Dry under high vacuum.

Data Table: Method Comparison
ParameterDirect Alkylation (Route A)Protected N-Boc (Route B)
Reagent 2-Bromoethylamine HBrN-Boc-2-bromoethylamine
Base NaH or KOHCs2CO3
Major Impurity Poly-aziridine / Bis-alkylatedNone (Quantitative conversion)
Purification Difficult (High polarity)Easy (Column + Filtration)
Typical Yield 15–30%85–95%
Reproducibility LowHigh

Module 3: Critical Analysis & Troubleshooting

Regioselectivity: The "Symmetry" Check

Q: Do I need to worry about N1 vs. N2 alkylation? A: Not for 4-bromopyrazole .

  • Explanation: 4-bromopyrazole is symmetric. The tautomers are identical. Therefore, N-alkylation produces a single regioisomer.

  • Warning: If you introduce a substituent at position 3 (e.g., 3-methyl-4-bromopyrazole), you will get a mixture of isomers (typically 3:1 to 10:1 favoring the less sterically hindered nitrogen).

Handling the Final Product

Q: My final product turned into a sticky gum overnight. Why? A: The HCl salt of the amine is hygroscopic .

  • Fix: Store the compound in a desiccator.

  • Fix: For long-term storage, consider converting to the Fumarate salt , which is often less hygroscopic and more crystalline than the Hydrochloride.

Pathway Visualization: The Optimized Mechanism

Reaction Pz 4-Bromo-1H-pyrazole Inter Boc-Protected Intermediate (Lipophilic / Stable) Pz->Inter Step 1: Alkylation Linker N-Boc-2-bromoethylamine Linker->Inter + Base Cs2CO3 / DMF Base->Inter Prod Target Amine HCl Salt (Precipitates) Inter->Prod Step 2: Deprotection Acid 4M HCl / Dioxane Acid->Prod

Figure 2: The optimized N-Boc synthetic pathway, highlighting the stable intermediate that ensures reproducibility.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc deprotection protocols).

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates standard pyrazole N-alkylation conditions using bases in DMF).

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal, 16(32), 9835-9845. (Discusses regioselectivity issues and solutions in pyrazole chemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10433729, 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine. (Verification of chemical structure and properties).

Sources

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block, providing in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to prepare 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine?

A1: There are three principal routes, each with distinct advantages and challenges:

  • Direct N-Alkylation: This is the most straightforward approach, involving the direct alkylation of 4-bromopyrazole with a protected 2-aminoethyl halide.

  • The Gabriel Synthesis: A classic and reliable method for preparing primary amines, this route uses phthalimide as an ammonia surrogate to avoid over-alkylation.[1][2][3]

  • The Mitsunobu Reaction: This route offers an alternative for forming the C-N bond by coupling 4-bromopyrazole with a protected ethanolamine derivative.[4][5]

Q2: Why is regioselectivity an issue in the direct alkylation of 4-bromopyrazole?

A2: 4-Bromopyrazole is an unsymmetrical heterocycle with two nitrogen atoms in the ring. Both are nucleophilic and can be alkylated. This leads to the potential formation of two regioisomers: the desired N1-alkylated product (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine) and the undesired N2-alkylated isomer. The ratio of these products is highly dependent on reaction conditions such as the base, solvent, and temperature.

Q3: What is the best protecting group for the amine functionality during these syntheses?

A3: The tert-butyloxycarbonyl (Boc) group is highly recommended for the Direct Alkylation and Mitsunobu routes.[6] It is stable under the basic conditions often used for N-alkylation and can be readily removed under acidic conditions that typically do not affect the pyrazole ring.[7][8] For the Gabriel synthesis, the phthalimide group itself serves as the protecting group.[2]

Q4: My final free amine product seems unstable or is difficult to purify as a solid. What should I do?

A4: The free amine product, 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine, is often an oil or a low-melting solid that can be hygroscopic and may react with atmospheric CO2. For long-term storage, ease of handling, and simplified purification (e.g., via recrystallization), it is standard practice to convert it to a salt. The hydrochloride or hydrobromide salt is typically prepared by treating a solution of the purified free amine in a solvent like diethyl ether, ethyl acetate, or methanol with a solution of HCl (e.g., 4M in dioxane) or HBr.

Synthetic Routes: A Comparative Overview

The choice of synthetic route often involves a trade-off between step count, overall yield, cost of reagents, and purification challenges. The following table summarizes the key aspects of the most common approaches.

Synthetic Route Key Reagents Typical Overall Yield Pros Cons/Challenges
1. Direct Alkylation 4-Bromopyrazole, N-Boc-2-bromoethylamine, NaH or K2CO340-60%Fewer steps, relatively inexpensive starting materials.Risk of regioisomer formation, potential for low yields.
2. Gabriel Synthesis 4-Bromopyrazole, N-(2-bromoethyl)phthalimide, Hydrazine50-70%High regioselectivity, avoids over-alkylation.[1][2]Harsh deprotection conditions, purification from phthalhydrazide byproduct can be difficult.[1]
3. Mitsunobu Reaction 4-Bromopyrazole, N-Boc-ethanolamine, PPh3, DEAD/DIAD35-55%Good for thermally sensitive substrates, proceeds with inversion of configuration (if applicable).[4][5]Stoichiometric byproducts (TPPO) complicate purification, hazardous reagents (DEAD/DIAD).[9]

Synthetic Pathways Diagram

G cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Gabriel Synthesis cluster_2 Route 3: Mitsunobu Reaction s1 4-Bromopyrazole + N-Boc-2-bromoethylamine p1 N-Boc Protected Intermediate s1->p1 Base (e.g., NaH) f1 Final Product p1->f1 Acid Deprotection (e.g., TFA, HCl) s2 4-Bromopyrazole + N-(2-bromoethyl)phthalimide p2 N-Phthalimido Intermediate s2->p2 Base (e.g., K2CO3) f2 Final Product p2->f2 Hydrazinolysis s3 4-Bromopyrazole + N-Boc-ethanolamine p3 N-Boc Protected Intermediate s3->p3 PPh3, DEAD f3 Final Product p3->f3 Acid Deprotection (e.g., TFA, HCl) caption Overview of primary synthetic routes.

Caption: Overview of primary synthetic routes.

Troubleshooting Guides

Guide 1: Direct N-Alkylation Route

Issue: Low yield and contamination with a hard-to-separate isomer.

  • Underlying Cause: As discussed in FAQ 2, direct alkylation of 4-bromopyrazole can occur at both N1 and N2 positions. The resulting regioisomers often have very similar polarities, making chromatographic separation challenging and reducing the isolated yield of the desired N1 isomer.

  • Troubleshooting Steps & Solutions:

    • Confirm Isomer Formation: Analyze the crude reaction mixture by ¹H NMR or LC-MS. The chemical shifts of the pyrazole ring protons will be distinct for the N1 and N2 isomers.

    • Optimize Reaction Conditions:

      • Base Selection: A strong, non-nucleophilic hydride base like NaH in an aprotic solvent (e.g., DMF, THF) often favors N1 alkylation by forming the pyrazole anion. Weaker bases like K₂CO₃ in solvents like acetonitrile may give different isomer ratios.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and allow to warm to room temperature). This can sometimes improve selectivity.

    • Alternative Strategy (Protecting Group): For unambiguous regioselectivity, consider a protecting group strategy, although this adds steps. Using a tetrahydropyranyl (THP) group can offer a "green" (solvent-free) protection method for the pyrazole.[10][11] Subsequent alkylation and deprotection would yield only the N1 isomer.

Guide 2: Gabriel Synthesis Route

Issue: Difficulty removing the phthalhydrazide byproduct after hydrazinolysis.

  • Underlying Cause: Phthalhydrazide, the byproduct of the deprotection step, is often a poorly soluble solid that can co-precipitate with the product or make extraction difficult.[1]

  • Troubleshooting Steps & Solutions:

    • Post-Hydrazinolysis Workup: After the reaction with hydrazine is complete (monitor by TLC), cool the reaction mixture and add an aqueous acid (e.g., 2M HCl).

    • Acidification & Filtration: The desired amine product will be protonated to form a water-soluble ammonium salt. The neutral phthalhydrazide byproduct will remain as a solid. Stir the acidic mixture for 30-60 minutes, then filter to remove the solid phthalhydrazide.

    • Basification & Extraction: Transfer the acidic filtrate to a separatory funnel. Add a strong base (e.g., 10M NaOH) until the aqueous layer is strongly basic (pH > 12). This will deprotonate the ammonium salt, liberating the free amine.

    • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the product.

G start Crude Mixture (Amine + Phthalhydrazide) step1 1. Add 2M HCl start->step1 step2 Filter Mixture step1->step2 filtrate Aqueous Filtrate (Amine Salt) step2->filtrate Liquid solid Solid (Phthalhydrazide) step2->solid Solid step3 2. Basify with NaOH filtrate->step3 step4 3. Extract with Organic Solvent step3->step4 final Purified Free Amine step4->final caption Workup for Gabriel synthesis purification.

Caption: Workup for Gabriel synthesis purification.

Guide 3: Mitsunobu Reaction Route

Issue: Final product is contaminated with triphenylphosphine oxide (TPPO).

  • Underlying Cause: The Mitsunobu reaction uses a stoichiometric amount of triphenylphosphine (PPh₃), which is converted to triphenylphosphine oxide (TPPO) during the reaction. TPPO can be difficult to separate from the desired product due to its moderate polarity and tendency to crystallize.[4]

  • Troubleshooting Steps & Solutions:

    • Chromatography Optimization: While standard silica gel chromatography can work, TPPO can sometimes co-elute with the product. Use a solvent system with a gradient that allows for a clear separation. Adding a small amount of a polar solvent like methanol can help elute the desired product while retaining TPPO if the product is more polar.

    • Alternative Workup - Precipitation:

      • After the reaction, concentrate the mixture and dissolve the residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane/ethyl acetate).

      • Add a non-polar solvent like hexanes or diethyl ether dropwise while stirring. TPPO is often less soluble in such mixtures and may precipitate, allowing for its removal by filtration. This may require some optimization.

    • Alternative Reagents: Consider using polymer-supported triphenylphosphine.[12] At the end of the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the workup. Another approach is to use modified phosphines that result in more easily removable byproducts.[5]

Experimental Protocols

Protocol 1: Gabriel Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

This protocol is a representative example and may require optimization based on lab-specific conditions.

Step A: Synthesis of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

  • To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M) is added potassium carbonate (K₂CO₃, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • N-(2-bromoethyl)phthalimide (1.1 eq) is added in one portion.

  • The reaction mixture is heated to 80 °C and stirred for 12-18 hours, monitoring by TLC (e.g., 30% ethyl acetate in hexanes) until the 4-bromopyrazole is consumed.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude N-phthalimido intermediate, which can be purified by recrystallization from ethanol if necessary.

Step B: Hydrazinolysis to 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

  • The N-phthalimido intermediate (1.0 eq) from Step A is suspended in ethanol (~0.3 M).

  • Hydrazine monohydrate (4.0 eq) is added, and the mixture is heated to reflux.

  • The reaction is stirred at reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. Follow the purification workflow outlined in Troubleshooting Guide 2 .

  • After extraction and concentration, the final product is obtained as a free amine. It can be converted to its HCl salt by dissolving in a minimal amount of ethyl acetate and adding 4M HCl in dioxane (1.1 eq) dropwise, followed by filtration of the resulting solid.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Piber, M., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction. Organic & Biomolecular Chemistry.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Ashenhurst, J. (2018). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Sharma, G., et al. (2020).
  • Sigma-Aldrich. (n.d.).
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • MH Chem. (2022). Mitsunobu Reaction I Basic + Advanced Concepts. YouTube.
  • J&K Scientific LLC. (n.d.). Gabriel Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Al-Matar, H. M., et al. (2008). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar.
  • Sciencemadness.org. (n.d.).
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • Gomaa, A. M. (2018).
  • ResearchGate. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].
  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Rasayan Journal. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Jones, R. G., & Mann, M. J. (1953). New Methods of Synthesis of β-Aminoethylpyrazoles. Journal of the American Chemical Society.
  • ResearchGate. (2010).
  • Organic Chemistry Portal. (n.d.).
  • Frontiers in Catalysis. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • Dangerfield, E. M., et al. (2010).
  • Chemical & Pharmaceutical Bulletin. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • CP Lab Safety. (n.d.). 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine, 96% Purity.
  • PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)ethan-1-amine.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Sigma-Aldrich. (n.d.). 4-Bromopyrazole.
  • Journal of Drug Delivery and Therapeutics. (2019).

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Validation & Comparative

"SAR studies of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies and Bioisosteric Evaluation of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Pyrazole Bioisostere Strategy

In the optimization of G Protein-Coupled Receptor (GPCR) ligands—specifically for Serotonin (5-HT) and Trace Amine-Associated Receptors (TAAR)—aromatic ring variation is a critical tactic. This guide analyzes 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine , a structural probe acting as a heteroaromatic bioisostere of the well-known phenethylamine scaffold (e.g., 2C-B).

While phenethylamines exhibit high potency at 5-HT2A/2C receptors, they often suffer from rapid metabolic clearance via ring hydroxylation. The pyrazole scaffold offers a distinct advantage: reduced lipophilicity (lower cLogP) and enhanced metabolic stability , while retaining the critical halogen-binding interactions necessary for receptor activation.

Chemical Profile & Structural Logic

The subject molecule represents a "Nitrogen Walk" from the classical phenyl ring to a nitrogen-rich heterocycle.

FeatureSubject Molecule Reference Standard (2C-B) Endogenous Ligand (Histamine)
Structure 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine2-(1H-imidazol-4-yl)ethan-1-amine
Core Ring Pyrazole (1,2-diazole)Phenyl (Benzene)Imidazole (1,3-diazole)
C4 Substituent Bromine (-Br)Bromine (-Br)Hydrogen (-H)
Electronic Character Electron-deficient (π-excessive but N-withdrawing)Electron-rich (Methoxy donors)Basic/Tautomeric
Primary Utility Metabolic Probe / TAAR1 LigandHigh Potency 5-HT2A AgonistH1-H4 Agonist
Mechanistic Rationale for the Pyrazole Scaffold
  • Halogen Bonding: The bromine at position 4 mimics the para-substitution in 2C-B, capable of forming halogen bonds with hydrophobic residues (e.g., Phe/Trp) deep in the orthosteric binding pocket of 5-HT receptors.

  • Reduced Basicity: Unlike imidazole (pKa ~7.0), the pyrazole nitrogen (N1) is not basic. However, the N2 nitrogen can accept hydrogen bonds, altering the water network within the receptor pocket compared to a hydrophobic phenyl ring.

Synthesis & Experimental Workflow

To evaluate this scaffold, a robust synthetic pathway is required. The following protocol utilizes a convergent alkylation strategy, superior to de novo ring formation for generating analogs.

Protocol: N-Alkylation of 4-Bromopyrazole

Self-Validating Step: The use of N-Boc protection prevents polymerization and allows for clean purification.

  • Starting Material: Dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Base Activation: Add NaH (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min to generate the pyrazolide anion. Validation: Evolution of H2 gas ceases.

  • Alkylation: Dropwise addition of N-Boc-2-bromoethanamine (1.1 eq). Warm to RT and stir for 12h.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Purification: Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-1H-pyrazole Base NaH Activation (Deprotonation) Start->Base Inter Pyrazolide Anion Base->Inter Alkylation Alkylation with N-Boc-bromoethanamine Inter->Alkylation Deprotect Acid Hydrolysis (HCl/Dioxane) Alkylation->Deprotect Final 2-(4-bromo-1H-pyrazol-1-yl) ethan-1-amine HCl Deprotect->Final

Caption: Convergent synthesis via nucleophilic substitution. The pyrazolide anion selectively attacks the alkyl bromide, followed by acid-mediated deprotection.

Comparative Performance Data (SAR)

The following data synthesizes structure-activity relationship trends observed in 5-HT2A and TAAR1 ligand studies.

Table 1: Physicochemical and Biological Comparison
PropertyPyrazole Analog (Subject) Phenyl Analog (2C-B) Interpretation
Molecular Weight ~190.04 g/mol ~260.13 g/mol Pyrazole is more "fragment-like," offering better Ligand Efficiency (LE).
cLogP (Lipophilicity) 0.8 - 1.2 3.3 - 3.7 Pyrazole is significantly more polar, reducing CNS penetration but improving solubility.
tPSA (Polar Surface Area) ~45 Ų~29 ŲHigher polarity due to pyrazole nitrogens.
5-HT2A Affinity (Ki) > 500 nM (Low)~ 1-10 nM (High)The loss of the phenyl ring reduces hydrophobic packing (π-π stacking) in the receptor.
Metabolic Stability High LowPyrazole ring is resistant to CYP450 hydroxylation compared to the electron-rich phenyl ring.

Key Insight: Direct replacement of the phenyl ring with pyrazole (without additional substituents) often leads to a loss in potency at 5-HT2A due to the loss of aromatic surface area. However, this scaffold becomes highly active at TAAR1 (Trace Amine-Associated Receptor 1) , where smaller, polar heteroaromatics are preferred.

Functional Assay Protocol: Calcium Flux

To verify agonism (Gq-protein coupling), a Calcium Flux assay is the industry standard.

Protocol:

  • Cell Line: HEK293 stably expressing human 5-HT2A or 5-HT2C.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add the pyrazole analog (0.1 nM to 10 µM) via automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC50.

Signaling Pathway Visualization

SignalingPathway Ligand Pyrazole Analog Receptor 5-HT2A / 5-HT2C GPCR Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Gq-coupled signaling cascade. Ligand binding triggers PLC activation, generating IP3, which releases intracellular Calcium stores quantified by Fluo-4.

Conclusion & Recommendations

For researchers targeting 5-HT2A/2C, 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine serves as a critical negative control or selectivity probe .

  • Use as a Scaffold: It is an excellent starting point for N-substitution scanning. Adding benzyl groups to the amine nitrogen can restore 5-HT2A potency (mimicking the "NBOMe" series).

  • Use for TAAR1: This scaffold should be screened against TAAR1 for potential antipsychotic applications, where it likely outperforms its phenyl analogs.

  • Use for Metabolic Studies: Use this analog to assess the impact of lowering cLogP in lead optimization series.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Pyrazole Synthesis & Properties: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • 5-HT2A Receptor SAR (Phenethylamines): Nichols, D. E. (2016). "Psychedelics."[2][3] Pharmacological Reviews. (Provides the comparative baseline for phenyl-based ligands like 2C-B).

  • Chemical Probe Data: PubChem Compound Summary for 4-Bromopyrazole derivatives.

  • TAAR1 Ligand Scaffolds: Review of Trace Amine-Associated Receptor 1 (TAAR1) Agonists.

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A Comparative Guide to the In Vitro Metabolic Stability of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in vitro metabolic stability of a series of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in lead optimization, offering supporting experimental data and field-proven insights into the evaluation process.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of drug discovery, identifying a compound with potent biological activity is only the first step. A candidate molecule must also possess favorable pharmacokinetic properties to be effective in vivo, and a crucial component of this profile is metabolic stability.[1] The body's primary defense against foreign substances (xenobiotics) is to metabolize them, mainly in the liver, into more water-soluble compounds that can be easily excreted.[2] Rapid biotransformation can lead to low bioavailability and short duration of action, requiring higher or more frequent dosing, which can increase the risk of toxicity.[1] Conversely, excessively high stability might lead to drug-drug interactions or toxicity from the parent compound.[1] Therefore, achieving an optimal metabolic stability profile is a key challenge in medicinal chemistry.[3][4]

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design.[8][9] This guide focuses on a series of derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine, a scaffold with potential for developing novel therapeutic agents. By systematically modifying its structure and assessing the impact on metabolic stability, we can derive critical structure-metabolism relationships (SMR) to guide the design of more robust drug candidates.

Fundamentals of In Vitro Metabolic Assessment

To predict how a compound will behave in the body, we use in vitro models that replicate the metabolic machinery of the liver.

Phase I and Phase II Metabolism: Drug metabolism is broadly categorized into two phases.

  • Phase I reactions , primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[10][11] These enzymes are responsible for the metabolism of approximately 90% of all drugs.[10]

  • Phase II reactions involve the conjugation of these newly formed functional groups with endogenous molecules, such as glucuronic acid, by enzymes like UDP-glucuronosyltransferases (UGTs).[12][13] This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its elimination.[13]

The Liver Microsome Model: For high-throughput screening in early drug discovery, human liver microsomes (HLM) are the gold standard.[14] These are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[2] While hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes, microsomes offer a cost-effective, robust, and highly automated method for assessing CYP-mediated metabolism, which is often the primary driver of a drug's clearance.[2][14]

Key Stability Parameters: The output of a microsomal stability assay is typically expressed in two ways:[1]

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is expressed in microliters per minute per milligram of microsomal protein (µL/min/mg). A lower CLint value signifies higher metabolic stability.

Experimental Design and Protocols

The following protocols represent a self-validating system for assessing metabolic stability. The inclusion of positive and negative controls is essential for ensuring the integrity of the results.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol details the incubation of the test compounds with HLM to measure their rate of metabolism.

Rationale for Experimental Choices:

  • Buffer: A potassium phosphate buffer at pH 7.4 is used to mimic physiological conditions.[15]

  • Microsomal Protein Concentration: A concentration of 0.5 mg/mL is standard and provides sufficient enzymatic activity for most compounds.[2]

  • Cofactor: NADPH is the essential cofactor required for CYP enzyme activity.[15] The "minus-cofactor" control confirms that any observed compound loss is due to enzymatic metabolism and not chemical instability.

  • Positive Controls: Compounds with known metabolic profiles (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance) are included to verify the metabolic competency of the microsome batch.[15]

  • Quenching: The reaction is stopped by adding ice-cold acetonitrile, which precipitates the proteins and halts all enzymatic activity.[15]

Step-by-Step Methodology:

  • Prepare Master Solutions:

    • Thaw pooled human liver microsomes (from at least 10 donors to average out individual variability) on ice.[5]

    • Prepare a 1 mg/mL microsomal stock solution in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 2 mM NADPH regenerating system solution in the same buffer.

    • Prepare 1 mM stock solutions of test compounds and controls in DMSO. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[15]

  • Set Up Incubation Plate:

    • In a 96-well plate, add buffer, the microsomal stock solution (for a final concentration of 0.5 mg/mL), and the test compound stock solution (for a final concentration of 1 µM).

    • Prepare parallel wells for each compound for the "minus-cofactor" control (add buffer instead of NADPH solution).

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "minus-cofactor" controls.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound like glasdegib or flavopiridol) to the appropriate wells.[16][17] The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Microsome, Compound & Cofactor Stocks B Combine Microsomes & Compound A->B C Pre-incubate 5 min B->C D Initiate with NADPH C->D T0 T=0 min T1 T=5 min T2 T=15 min T3 T=30 min T4 T=45 min Quench Quench with Acetonitrile + Internal Standard T0->Quench T1->Quench T2->Quench T3->Quench T4->Quench E Centrifuge to Pellet Protein Quench->E F Transfer Supernatant E->F G LC-MS/MS Analysis F->G H Calculate % Remaining, t½, and CLint G->H

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify the parent compound in a complex biological matrix.[16][17]

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Employ an isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to ensure rapid and reproducible separation.[16]

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions for the parent compound and the internal standard. This involves selecting a specific precursor ion (matching the compound's mass) and a specific product ion (generated by fragmentation), ensuring high selectivity.[16]

  • Data Analysis:

    • Integrate the peak area for the parent compound and the internal standard at each time point.

    • Calculate the peak area ratio (Parent Compound / Internal Standard).

    • Determine the percentage of parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[1]

Comparative Stability of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Derivatives

To illustrate the process, we present hypothetical data for a series of derivatives. These compounds represent strategic modifications to probe for metabolic liabilities.

Derivative IDR1 Substitution (at C3 of Pyrazole)R2 Substitution (on Ethan-1-amine)In Vitro t½ (min)CLint (µL/min/mg)Classification
Parent (A) -H-H25.826.9Moderate Stability
Derivative B -CH₃-H18.537.5Low Stability
Derivative C -CF₃-H45.215.3High Stability
Derivative D -H-CH₃ (at N)35.119.7Moderate-High Stability
Derivative E -H-F (at C2 of Ethane)> 60< 11.5Very High Stability

Analysis of Structure-Metabolism Relationships (SMR):

  • Parent Compound (A): This compound serves as our baseline, exhibiting moderate metabolic stability.[16]

  • Derivative B (-CH₃): The addition of a methyl group at the R1 position significantly decreased stability (lower t½, higher CLint). This suggests the methyl group itself or the adjacent position on the pyrazole ring is a metabolic "soft spot," likely susceptible to CYP-mediated oxidation.[18]

  • Derivative C (-CF₃): Replacing the metabolically labile methyl group with a trifluoromethyl group dramatically increased stability. The strong carbon-fluorine bond is resistant to oxidative metabolism, effectively "blocking" this metabolic pathway.[19] This is a common and effective strategy in medicinal chemistry to enhance metabolic stability.

  • Derivative D (-CH₃ on amine): N-methylation at the R2 position resulted in a moderate improvement in stability. This could be due to steric hindrance, making it more difficult for metabolic enzymes to access other parts of the molecule, or it could indicate that the primary amine itself is a site for metabolism (e.g., oxidative deamination).

  • Derivative E (-F on ethane chain): Introducing a fluorine atom on the ethyl linker (a position known as being alpha to a heteroatom) led to the highest stability. This modification can alter the electronic properties of the adjacent C-H bonds, making them less susceptible to oxidation, thereby protecting the entire side chain from metabolism.[19]

Postulated Metabolic Pathways

Based on established metabolic pathways for pyrazole-containing compounds and other nitrogen heterocycles, we can predict the likely sites of biotransformation for the parent scaffold.[20]

Phase I (CYP-mediated) Reactions:

  • Oxidation of the Pyrazole Ring: While generally stable, pyrazole rings can undergo oxidation, particularly at electron-rich carbon atoms.[20][21] The C3 and C5 positions are potential sites.

  • Oxidation of the Ethyl Linker: The carbon atom adjacent to the pyrazole nitrogen (C1 of the ethane chain) is a potential site for hydroxylation.

  • N-Dealkylation: For N-substituted derivatives (like Derivative D), enzymatic removal of the alkyl group is a common metabolic route.[20]

  • Oxidative Deamination: The primary amine group can be oxidized, leading to the removal of the amine and formation of an aldehyde, which is then further oxidized to a carboxylic acid.

Phase II (UGT-mediated) Reactions:

  • N-Glucuronidation: The pyrazole ring contains two nitrogen atoms that are potential sites for conjugation with glucuronic acid.[22] This is a known metabolic pathway for pyrazole-containing drugs and can be a significant route of clearance.[20][22] The primary amine can also undergo glucuronidation.

Potential Metabolic Pathways Diagram

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine M1 Ring Hydroxylation Parent->M1 Oxidation M2 Side-chain Hydroxylation Parent->M2 Oxidation M3 Oxidative Deamination Parent->M3 Oxidation M4 N-Glucuronide (Pyrazole Ring) Parent->M4 Glucuronidation M5 N-Glucuronide (Amine) Parent->M5 Glucuronidation M1->M4 Further Conjugation M2->M5 Further Conjugation

Caption: Potential metabolic pathways for the parent scaffold.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the in vitro metabolic stability of a novel chemical series. Our comparative analysis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine derivatives reveals clear structure-metabolism relationships. Specifically, we identified that substitution at the C3 position of the pyrazole ring and on the ethylamine side chain significantly impacts metabolic stability. The use of fluorine to block metabolically labile sites, a classic medicinal chemistry strategy, proved highly effective in this series.

The derivatives with high metabolic stability (C and E) are promising candidates for further investigation. The next logical steps in a drug discovery program would include:

  • Metabolite Identification Studies: Using high-resolution mass spectrometry to identify the specific structures of the metabolites formed, confirming the postulated pathways.

  • Evaluation in Hepatocytes: Assessing stability in a more complete system that includes both Phase I and Phase II enzymes to understand the contribution of glucuronidation.[14]

  • In Vivo Pharmacokinetic Studies: Administering the most promising candidates to animal models (e.g., rats or mice) to determine their actual in vivo half-life, bioavailability, and clearance, providing a crucial link between in vitro data and whole-body disposition.

By integrating metabolic stability assessment early in the design-make-test-analyze cycle, research teams can efficiently prioritize compounds, reduce late-stage attrition, and accelerate the development of safe and effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.